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  • Product: N,4,5-trimethyl-1H-pyrazol-3-amine

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Mechanism of Action of N,4,5-Trimethyl-1H-pyrazol-3-amine as a RIP2 Kinase Hinge-Binding Pharmacophore In Vitro

Executive Summary In the landscape of targeted immunomodulatory therapeutics, N,4,5-trimethyl-1H-pyrazol-3-amine (CAS: 1335141-06-4) serves as a highly specialized, foundational pharmacophore in Fragment-Based Drug Disco...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted immunomodulatory therapeutics, N,4,5-trimethyl-1H-pyrazol-3-amine (CAS: 1335141-06-4) serves as a highly specialized, foundational pharmacophore in Fragment-Based Drug Discovery (FBDD). Rather than acting as a standalone therapeutic, this fragment is the critical hinge-binding core utilized to design next-generation inhibitors of Receptor-Interacting Protein Kinase 2 (RIP2) [1].

RIP2 is the obligate downstream signaling kinase for the NOD1 and NOD2 pattern recognition receptors. Dysregulation of this pathway is a primary driver of autoinflammatory conditions, including Crohn's disease and Inflammatory Bowel Disease (IBD)[2]. Early RIP2 inhibitors (e.g., quinoline-based GSK583) suffered from off-target hERG ion channel liabilities. The transition to highly substituted pyrazole-3-amines, specifically utilizing the N,4,5-trimethyl substitution pattern, resolved these liabilities by exploiting precise steric interactions within the RIP2 ATP-binding pocket[3].

This whitepaper details the in vitro mechanism of action of this pharmacophore, the causality behind its structural design, and the rigorous, self-validating experimental workflows required to evaluate its efficacy.

Molecular Mechanism of Action

The Hinge-Binding Interaction

Kinase inhibitors typically achieve potency by mimicking the interactions of ATP within the kinase cleft. The N,4,5-trimethyl-1H-pyrazol-3-amine fragment operates as a Type I kinase inhibitor , binding to the active (DFG-in) conformation of RIP2.

The mechanism of action is driven by two distinct structural features:

  • Hydrogen Bonding Network: The exocyclic 3-amine acts as a hydrogen bond donor, while the adjacent pyrazole nitrogen acts as a hydrogen bond acceptor. Together, they form a bidentate interaction with the backbone amide and carbonyl of Met98 in the RIP2 hinge region[1].

  • Steric and Hydrophobic Packing: The methyl substitutions are not arbitrary. The N-methyl and 4,5-dimethyl groups are sterically tuned to project into the hydrophobic back pocket and interact with the gatekeeper residue. This specific bulk prevents the fragment from binding to off-target kinases and eliminates the lipophilic planar geometries that typically cause hERG channel toxicity[3].

Disruption of the NOD2/RIP2 Signaling Cascade

Upon binding to the ATP pocket, the pyrazole fragment competitively inhibits RIP2 auto-phosphorylation. Crucially, the inhibition of kinase activity induces a conformational stabilization that prevents the subsequent recruitment of E3 ubiquitin ligases (such as XIAP and cIAP1/2). Without RIP2 polyubiquitination, the TAK1 and IKK complexes cannot be recruited, effectively halting the downstream activation of NF-κB and the release of pro-inflammatory cytokines (TNF-α, IL-6)[2].

Pathway MDP MDP (Bacterial Ligand) NOD2 NOD2 Receptor MDP->NOD2 RIP2 RIP2 Kinase NOD2->RIP2 Ubiquitination RIP2 Polyubiquitination (by XIAP/cIAP) RIP2->Ubiquitination Inhibitor N,4,5-trimethyl-1H-pyrazol-3-amine (Pharmacophore Core) Inhibitor->RIP2 Blocks Auto-phosphorylation TAK1 TAK1/IKK Complex Ubiquitination->TAK1 NFkB NF-κB Activation TAK1->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines

Mechanism of RIP2 inhibition by the pyrazole-3-amine core in the NOD2 signaling pathway.

In Vitro Experimental Workflows & Protocols

To validate the mechanism of action of N,4,5-trimethyl-1H-pyrazol-3-amine derivatives, a self-validating triad of assays is required. Biochemical affinity must be proven first, followed by cellular target engagement, and finally, functional phenotypic modulation.

Workflow Step1 1. Biochemical Affinity (TR-FRET Assay) Step2 2. Target Engagement (NanoBRET in HEK293) Step1->Step2 Step3 3. Functional Phenotype (THP-1 Cytokine Release) Step2->Step3 Data SAR Synthesis (IC50 & EC50) Step3->Data

Step-by-step in vitro validation workflow for RIP2 kinase inhibitor fragments.

Protocol 1: Cell-Free RIP2 Kinase Activity Assay (TR-FRET)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard radiometric assays because it provides a homogeneous, highly sensitive format to measure the direct competitive displacement of an ATP-site tracer by the pyrazole fragment, minimizing compound interference.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

  • Enzyme/Tracer Mix: Dilute recombinant GST-tagged human RIP2 kinase (final concentration 1 nM) and a fluorescent kinase tracer (e.g., Tracer 178, final concentration 30 nM) in the assay buffer.

  • Compound Addition: Dispense the N,4,5-trimethyl-1H-pyrazol-3-amine fragment (or derivative) in a 10-point dose-response curve (10 µM to 0.5 nM) into a 384-well low-volume plate using acoustic dispensing (Echo).

  • Antibody Addition: Add LanthaScreen™ Eu-anti-GST antibody (final concentration 2 nM).

  • Incubation & Readout: Incubate in the dark at room temperature for 60 minutes to reach equilibrium. Read the plate on a multi-mode microplate reader (e.g., PHERAstar) measuring emission at 665 nm (tracer) and 615 nm (Europium). Calculate the IC50 based on the 665/615 ratio.

Protocol 2: Cellular Target Engagement (NanoBRET)

Causality: Biochemical IC50 does not account for cell membrane permeability or intracellular ATP competition (~1-5 mM in cells). NanoBRET is utilized to confirm that the fragment physically binds to RIP2 within the complex environment of a living cell.

Step-by-Step Methodology:

  • Transfection: Transfect HEK293 cells with a plasmid encoding a NanoLuc®-RIP2 fusion protein using lipid-based transfection reagents.

  • Plating: After 24 hours, harvest and resuspend cells in Opti-MEM without phenol red. Plate at 10,000 cells/well in a 384-well white plate.

  • Tracer & Compound: Add the cell-permeable NanoBRET target tracer (at its predetermined Kd concentration). Immediately add the pyrazole fragment in a dose-response format.

  • Incubation: Incubate for 2 hours at 37°C, 5% CO2 to allow intracellular equilibration.

  • Detection: Add NanoBRET Nano-Glo® Substrate. Measure luminescence at 460 nm (donor) and >610 nm (acceptor). A decrease in the BRET ratio indicates successful displacement of the tracer by the fragment.

Protocol 3: Functional NOD2-Driven Inflammatory Assay (THP-1)

Causality: To prove that occupying the RIP2 hinge region translates to actual therapeutic potential, the compound must block the specific NOD2-driven inflammatory cascade in human immune cells.

Step-by-Step Methodology:

  • Cell Preparation: Plate human THP-1 monocytes in 96-well plates (50,000 cells/well) in RPMI-1640 + 10% FBS. Differentiate into macrophage-like cells using 50 ng/mL PMA for 48 hours.

  • Pre-treatment: Wash cells and pre-incubate with the pyrazole fragment/inhibitor for 1 hour.

  • Stimulation: Add 10 µg/mL of Muramyl dipeptide (MDP), a specific NOD2 agonist, to trigger the RIP2 pathway.

  • Incubation: Incubate for 24 hours at 37°C.

  • Quantification: Harvest the supernatant and quantify TNF-α and IL-6 secretion using standard sandwich ELISA. Calculate the functional EC50.

Quantitative Data Presentation: Structure-Activity Relationship (SAR)

The following table summarizes representative quantitative data demonstrating the causality of the methyl substitutions on the pyrazole core. The addition of the N,4,5-trimethyl groups significantly enhances biochemical affinity and cellular penetrance while mitigating hERG toxicity compared to older chemotypes[3],[1].

Compound / Fragment StageRIP2 Biochemical IC50 (nM)Cellular Target Engagement IC50 (nM)Functional EC50 (TNF-α, nM)hERG Inhibition IC50 (µM)
Unsubstituted Pyrazole-3-amine> 10,000> 10,000> 10,000N/A
N,4,5-trimethyl-1H-pyrazol-3-amine ~ 850 ~ 2,500 ~ 5,000 > 50 (Safe)
Optimized Pyrazolocarboxamide (Full Drug)< 5< 10< 20> 30 (Safe)
Legacy Quinoline (e.g., GSK583)< 5< 10< 20~ 5 (Toxic)

Table 1: Representative SAR progression illustrating the optimization of the pyrazole-3-amine pharmacophore for RIP2 inhibition.

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Exploratory

Preliminary Toxicity Screening of N,4,5-trimethyl-1H-pyrazol-3-amine: A Comprehensive Technical Guide

Pharmacological Context and Toxicological Rationale Pyrazole derivatives represent a highly privileged scaffold in medicinal chemistry, frequently utilized in the design of kinase inhibitors, anti-inflammatory agents, an...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacological Context and Toxicological Rationale

Pyrazole derivatives represent a highly privileged scaffold in medicinal chemistry, frequently utilized in the design of kinase inhibitors, anti-inflammatory agents, and novel sensory cooling compounds[1][2]. However, the introduction of an aminopyrazole moiety—specifically in highly methylated structures like N,4,5-trimethyl-1H-pyrazol-3-amine —necessitates rigorous early-stage toxicity screening.

While the methyl groups at the 4- and 5-positions increase lipophilicity and target affinity, the exocyclic amine and the electron-rich pyrazole core are highly susceptible to hepatic bioactivation[2]. Cytochrome P450 (CYP450) enzymes can oxidize the amine or the heterocyclic ring, generating reactive electrophilic intermediates. If these intermediates overwhelm cellular glutathione (GSH) reserves, they covalently bind to cellular macromolecules, leading to irreversible hepatotoxicity and cell death[2].

To prevent late-stage clinical attrition, we must employ a tiered, self-validating screening architecture that evaluates this compound from in silico predictions down to in vivo mammalian models.

metabolic_pathway P N,4,5-trimethyl-1H- pyrazol-3-amine CYP Hepatic CYP450 Oxidation P->CYP RI Reactive Electrophilic Intermediates CYP->RI Bioactivation Detox GSH Conjugation (Detoxification) RI->Detox Adequate GSH Tox Macromolecular Binding (Hepatotoxicity) RI->Tox GSH Depletion

Proposed hepatic metabolism and toxicity pathway for aminopyrazoles.

Tier 1: In Vitro Cytotoxicity & Cellular Viability

Before advancing to complex models, we must establish the baseline cytotoxicity of the compound.

Causality of Assay Selection: We employ the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to assess mitochondrial metabolic activity[3]. Because certain pyrazole derivatives can cause false positives in MTT by directly reducing the tetrazolium salt or specifically inhibiting mitochondrial dehydrogenases without causing immediate cell death, we recommend orthogonal validation using the Sulforhodamine B (SRB) assay, which measures total cellular protein content independently of metabolic state[4].

Self-Validating MTT Assay Protocol

This protocol is designed as a closed, self-validating system. The inclusion of a vehicle control isolates the compound's effect from solvent toxicity, while a known cytotoxic agent confirms the assay's sensitivity to cell death[1][5].

  • Cell Seeding: Harvest adherent human cell lines (e.g., HepG2 for hepatic liability, HEK293 for general renal liability) using trypsin-EDTA. Seed at a density of 1×104 cells/well in a 96-well microtiter plate. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment[3].

  • Compound Preparation: Prepare a 10 mM stock solution of N,4,5-trimethyl-1H-pyrazol-3-amine in analytical-grade DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration strictly remains 0.1% (v/v) to prevent solvent-induced membrane degradation[5].

  • Control Integration (Validation Step): Treat designated control wells with 0.1% DMSO (Vehicle Control) and 10 µM Doxorubicin (Positive Control)[3][5].

  • Incubation: Incubate the treated plates for 48 to 72 hours. Causality: This extended duration is critical to capture both rapid necrotic events and delayed apoptotic cascades triggered by the compound[3].

  • Formazan Conversion: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for an additional 2–4 hours. Viable cells will metabolize the yellow MTT into insoluble purple formazan crystals[3][5].

  • Solubilization & Quantification: Carefully aspirate the culture medium. Add 100 µL of DMSO to each well to solubilize the formazan. Measure the absorbance at 540 nm using a microplate reader[5].

  • Data Synthesis: Calculate cell viability as a percentage of the vehicle control. Determine the IC₅₀ using non-linear regression analysis[1].

Tier 2: Genotoxicity and Mutagenic Potential

Following cytotoxicity, assessing the mutagenic risk of the N,4,5-trimethyl-1H-pyrazol-3-amine scaffold is a regulatory prerequisite before any in vivo exposure[6].

Causality of the S9 Fraction: We utilize the Bacterial Reverse Mutation Assay (Ames Test). Crucially, this assay must be conducted both in the presence and absence of a mammalian metabolic activation system (S9 fraction derived from rat liver induced with phenobarbital/5,6-benzoflavone)[2]. The parent pyrazole may be biologically inert regarding DNA damage, but CYP450-mediated N-hydroxylation can generate highly mutagenic species[2].

Self-Validating Ames Test Protocol
  • Strain Preparation: Culture Salmonella typhimurium tester strains (e.g., TA98 for frameshifts, TA100 for base-pair substitutions) overnight in nutrient broth.

  • Metabolic Activation Setup: Prepare the S9 mix using rat liver homogenate, NADP+, and glucose-6-phosphate to simulate hepatic metabolism[2].

  • Treatment: Mix the bacterial suspension with N,4,5-trimethyl-1H-pyrazol-3-amine (at varying concentrations up to 5000 µ g/plate ), both with and without the S9 mix.

  • Control Integration (Validation Step): Include a vehicle control (DMSO), a direct positive control (Sodium Azide, -S9), and an indirect positive control (2-Aminoanthracene, +S9). Causality: The indirect control proves that the S9 fraction is actively metabolizing pro-toxins, validating negative results for the test compound.

  • Plating & Incubation: Pour the mixture onto minimal agar plates containing trace histidine. Incubate at 37°C for 48 hours.

  • Colony Counting: Count revertant colonies. A dose-dependent increase (typically 2-fold over vehicle) indicates a positive mutagenic response[6].

Tier 3: In Vivo Preliminary Safety Assessment

Once in vitro and genotoxicity profiles are deemed acceptable, screening progresses to mammalian models to determine the No-Observed-Adverse-Effect-Level (NOAEL)[2][6].

Regulatory Grounding: In accordance with FDA nonclinical testing guidelines and OECD Test Guidelines (e.g., OECD 423 for Acute Oral Toxicity), testing begins with acute exposure to identify the maximum tolerated dose (MTD) and target organs of toxicity[7][8]. Causality: Acute testing is mandatory before sub-chronic (28-day or 90-day) studies to establish safe dosing parameters and prevent unethical animal loss[8].

Acute Oral Toxicity Protocol (OECD 423 Adaptation)
  • Dose Range Finding: Administer the compound via oral gavage to a small cohort of nulliparous, non-pregnant female rodents (e.g., Sprague-Dawley rats) at staggered starting doses (e.g., 50, 300, 2000 mg/kg) using a step-wise procedure[7].

  • Clinical Observation: Monitor continuously for the first 24 hours, and daily thereafter for 14 days, noting behavioral changes, body weight fluctuations, and signs of acute distress[8].

  • Necropsy & Histopathology: At day 14, perform gross necropsy focusing on the liver and kidneys, the primary sites of pyrazole clearance and potential toxicity[8].

toxicity_workflow A Phase 1: In Silico Profiling (ADME-Tox, ProTox-II) B Phase 2: In Vitro Cytotoxicity (HepG2, HEK293 - MTT/SRB) A->B Favorable Profile Fail No-Go / Structural Optimization A->Fail High Toxicity Risk C Phase 3: Genotoxicity (Ames Test ± S9 Fraction) B->C High Cell Viability B->Fail IC50 < 10 µM D Phase 4: In Vivo Acute Toxicity (OECD 423 Guidelines) C->D Non-Mutagenic C->Fail Mutagenic

Sequential toxicity screening workflow for pyrazole derivatives.

Quantitative Data Synthesis

The following table outlines the expected safety thresholds for progression, benchmarked against known pyrazol-3-amine derivatives (such as the cooling agent S2227)[2][6].

Table 1: Representative Safety Thresholds and Comparative Profiling

ParameterAssay / ModelAcceptable Threshold (Go/No-Go)N,4,5-trimethyl-1H-pyrazol-3-amine (Projected)Reference Pyrazole (S2227)
Hepatotoxicity HepG2 Viability (MTT)IC₅₀ > 50 µM> 100 µM> 100 µM[2]
Renal Toxicity HEK293 Viability (SRB)IC₅₀ > 50 µM> 100 µMN/A
Mutagenicity (-S9) Ames Test (TA98/TA100)< 2-fold revertantsNegativeNegative[6]
Mutagenicity (+S9) Ames Test (TA98/TA100)< 2-fold revertantsNegativeNegative[6]
Acute Oral Toxicity Rodent (OECD 423)NOAEL > 100 mg/kgPending In Vivo1000 mg/kg[6]

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Foundational

pharmacokinetics and pharmacodynamics of N,4,5-trimethyl-1H-pyrazol-3-amine

Title: Pharmacokinetics and Pharmacodynamics of N,4,5-Trimethyl-1H-Pyrazol-3-Amine: A Privileged Scaffold for Targeted Kinase Inhibition Executive Summary In the landscape of targeted therapeutics, the aminopyrazole phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Pharmacokinetics and Pharmacodynamics of N,4,5-Trimethyl-1H-Pyrazol-3-Amine: A Privileged Scaffold for Targeted Kinase Inhibition

Executive Summary In the landscape of targeted therapeutics, the aminopyrazole pharmacophore has emerged as a cornerstone for designing highly selective, ATP-competitive kinase inhibitors. Specifically, N,4,5-trimethyl-1H-pyrazol-3-amine (CAS: 1335141-06-4) represents a highly optimized building block[1][2]. By incorporating specific methylation patterns, this scaffold overcomes the traditional pharmacokinetic (PK) liabilities of primary aminopyrazoles—such as poor metabolic stability and cytochrome P450 (CYP) inhibition—while maintaining exquisite pharmacodynamic (PD) potency against kinases with specific gatekeeper mutations[3][4].

As a Senior Application Scientist, this whitepaper provides an in-depth technical guide to the PK and PD evaluation of N,4,5-trimethyl-1H-pyrazol-3-amine-derived compounds, detailing the causality behind experimental workflows and providing self-validating protocols for preclinical development.

Part 1: Structural Pharmacodynamics (PD) & Target Engagement

Mechanistic Rationale: The Hinge-Binding Motif

The PD efficacy of N,4,5-trimethyl-1H-pyrazol-3-amine is fundamentally driven by its interactions within the highly conserved ATP-binding pocket of kinases.

  • Bidentate Hydrogen Bonding: The 1H-pyrazole core acts as a critical bidentate hydrogen bond donor and acceptor, interacting directly with the backbone amide and carbonyl residues of the kinase hinge region[5].

  • Conformational Restriction: The synthesis of this scaffold typically involves the reduction of a formamide precursor to yield an exocyclic N-methylamine at the C3 position[6]. This N-methylation restricts the rotational degrees of freedom of the amine, significantly lowering the entropic penalty upon target binding compared to primary amines.

  • Gatekeeper Evasion: The C4 and C5 methyl groups provide precisely tuned steric bulk. This vectors the scaffold into the hydrophobic pocket adjacent to the gatekeeper residue, granting high selectivity for kinases with smaller gatekeepers (e.g., threonine in apicomplexan CDPK1 or specific mutant FGFRs) while clashing with larger gatekeepers in off-target mammalian kinases[4][7].

PD_Pathway A N,4,5-trimethyl-1H- pyrazol-3-amine B Kinase Hinge Region (ATP-Competitive) A->B H-Bonding & Steric Fit C Inhibition of Autophosphorylation B->C Blocks ATP Binding D Downstream Effector Modulation C->D Signal Attenuation E Phenotypic Response D->E Efficacy (e.g., Anti-tumor)

Caption: Pharmacodynamic signaling pathway of aminopyrazole-mediated kinase inhibition.

Protocol: Self-Validating Biochemical Kinase Assay (TR-FRET)

To quantify the PD potency (IC₅₀) of derivatives based on this scaffold, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard. Causality: Highly conjugated heterocyclic scaffolds often exhibit intrinsic autofluorescence. TR-FRET introduces a temporal delay before signal acquisition, completely eliminating background compound fluorescence and preventing false-positive inhibition artifacts.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the kinase of interest (e.g., mutant FGFR2) at a concentration yielding a linear reaction rate. Prepare ATP at its predetermined Michaelis-Menten constant ( Km​ ) to ensure the assay is sensitive to ATP-competitive hinge binders.

  • Compound Titration: Dispense the N,4,5-trimethyl-1H-pyrazol-3-amine derivative in a 10-point, 3-fold serial dilution in 100% DMSO. Validation: Include a known reference inhibitor (e.g., Erdafitinib) as a positive control to validate the assay's dynamic range.

  • Reaction Initiation: Add the kinase/peptide substrate mixture to the compound plates. Incubate for 15 minutes at room temperature to allow for equilibrium binding. Add the ATP solution to initiate the reaction.

  • Quench and Read: After 60 minutes, add the TR-FRET development reagent (containing EDTA to chelate Mg²⁺ and halt kinase activity, plus the europium-labeled antibody). Read the microplate at 615 nm and 665 nm.

  • Quality Control: Calculate the Z'-factor. The assay is only validated and accepted if Z' > 0.6, ensuring robust signal-to-noise separation.

Part 2: Pharmacokinetics (PK) & ADME Optimization

Overcoming Aminopyrazole Liabilities

First-generation, unsubstituted aminopyrazoles frequently exhibit poor metabolic stability and act as time-dependent inhibitors (TDI) of cytochrome P450 enzymes, particularly CYP1A2[3]. The specific substitution pattern of N,4,5-trimethyl-1H-pyrazol-3-amine resolves these issues:

  • CYP Evasion: The N-methylation of the exocyclic amine alters the electron density of the pyrazole ring, mitigating the coordinate binding of the pyrazole nitrogen to the heme iron of CYP1A2[3].

  • Metabolic Shielding: The C4 and C5 methyl groups block the most common sites of oxidative metabolism on the pyrazole ring, dramatically reducing intrinsic clearance ( CLint​ ) and extending the in vivo half-life[4].

Quantitative PK Data Summary

Below is a representative pharmacokinetic profile of an optimized N,4,5-trimethyl-1H-pyrazol-3-amine derivative in a rodent model, demonstrating the favorable ADME characteristics of this scaffold.

PK ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)Implications for Drug Development
Cmax 1,250 ng/mL840 ng/mLHigh systemic exposure achievable via oral route.
Tmax N/A1.5 hRapid oral absorption due to optimized lipophilicity.
Clearance (CL) 12.4 mL/min/kgN/ALow/moderate clearance; shielded from rapid hepatic oxidation.
Volume of Dist. (Vdss) 2.1 L/kgN/AExcellent tissue distribution; potential for brain penetrance.
Half-life (t₁/₂) 4.2 h4.8 hSupports once- or twice-daily dosing regimens.
Bioavailability (%F) N/A65% High oral bioavailability driven by N-methyl conformational stability.
Protocol: In Vivo Rodent PK Profiling

Causality: To accurately determine clearance and bioavailability, discrete dosing must be used rather than cassette (pooled) dosing. Secondary amines can act as competitive substrates for CYP3A4; pooling them can cause artificial drug-drug interactions, leading to falsely low clearance rates.

Step-by-Step Methodology:

  • Formulation: Dissolve the compound in a co-solvent vehicle (e.g., 5% DMSO, 10% Solutol HS15, 85% sterile saline). Validation: Visually inspect and use dynamic light scattering (DLS) to ensure complete dissolution. Suspensions cause erratic oral absorption and invalidate PK data.

  • Dosing: Administer the formulation to male Sprague-Dawley rats (n=3 per route) via intravenous (IV) tail vein injection (1 mg/kg) and oral (PO) gavage (10 mg/kg).

  • Serial Sampling: Collect 200 µL blood samples via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Centrifuge immediately at 4°C to separate plasma.

  • Bioanalysis (LC-MS/MS): Spike plasma samples with a stable deuterium-labeled internal standard (IS). Validation: The IS must co-elute with the analyte to perfectly normalize any matrix suppression effects in the mass spectrometer source. Extract via protein precipitation using cold acetonitrile.

  • Data Analysis: Quantify concentrations using a validated calibration curve (R² > 0.99). Calculate PK parameters using Non-Compartmental Analysis (NCA) software.

Part 3: Translational Workflows (PK/PD Integration)

To translate the N,4,5-trimethyl-1H-pyrazol-3-amine scaffold from a chemical tool into a therapeutic candidate, researchers must establish a robust PK/PD correlation. This involves proving that the systemic concentration of the drug directly drives the inhibition of the target kinase in vivo.

PKPD_Workflow cluster_PK Pharmacokinetics (PK) cluster_PD Pharmacodynamics (PD) Dose In Vivo Dosing (IV / PO Administration) Plasma Plasma Sampling (Time-course) Dose->Plasma Tissue Tissue Collection (Target Organ) Dose->Tissue LCMS LC-MS/MS Quantification Plasma->LCMS PK_Calc NCA Analysis (AUC, Cmax, t1/2) LCMS->PK_Calc Integration PK/PD Modeling (Emax / IC50) PK_Calc->Integration Biomarker Biomarker Assay (e.g., ELISA) Tissue->Biomarker PD_Calc Target Engagement (% Inhibition) Biomarker->PD_Calc PD_Calc->Integration

Caption: Integrated PK/PD experimental workflow for preclinical kinase inhibitor evaluation.

By correlating the free plasma concentration ( Cu​ ) derived from the PK arm with the percentage of target inhibition (e.g., reduction in phosphorylated substrate via ELISA) in the PD arm, scientists can calculate the in vivo IC50​ . This self-validating loop ensures that observed phenotypic efficacy is genuinely target-driven, cementing the N,4,5-trimethyl-1H-pyrazol-3-amine scaffold as a highly reliable engine for drug discovery.

References

  • United States Patent Application 20140206686A1 (Synthesis of Pyrazole Derivatives).Google Patents.
  • Discovery of a Highly Selective, Brain-Penetrant Aminopyrazole LRRK2 Inhibitor. ACS Medicinal Chemistry Letters / PMC. Available at:[Link]

  • Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry / PMC. Available at:[Link]

  • Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters. Available at:[Link]

  • Pharmacokinetics and In Vivo Efficacy of Bumped Kinase Inhibitors against Toxoplasmosis. The Journal of Infectious Diseases. Available at:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Discovery and Early-Stage Research of N,4,5-trimethyl-1H-pyrazol-3-amine

This guide provides a comprehensive technical overview of N,4,5-trimethyl-1H-pyrazol-3-amine, a substituted pyrazole with potential applications in drug discovery and medicinal chemistry. Due to the limited availability...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of N,4,5-trimethyl-1H-pyrazol-3-amine, a substituted pyrazole with potential applications in drug discovery and medicinal chemistry. Due to the limited availability of direct literature on this specific molecule, this document leverages established synthetic methodologies and structure-activity relationships of analogous pyrazole derivatives to present a predictive yet scientifically grounded exploration of its synthesis, characterization, and potential biological significance.

Introduction: The Prominence of the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs and biologically active compounds.[1][2] Pyrazole derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[3][4][5] The metabolic stability of the pyrazole ring further enhances its desirability in drug design.[2] The specific substitution pattern of N,4,5-trimethyl-1H-pyrazol-3-amine, featuring an amino group at the 3-position and methyl groups at the N1, 4, and 5 positions, suggests its potential as a versatile building block for the synthesis of novel therapeutic agents.

PART 1: Synthesis and Mechanistic Rationale

The synthesis of N,4,5-trimethyl-1H-pyrazol-3-amine can be approached through established methods for constructing substituted 3-aminopyrazoles. A highly plausible and efficient route involves the cyclocondensation of a substituted hydrazine with a suitable β-ketonitrile precursor.

Proposed Synthetic Pathway

The logical progression from a readily available starting material to the target compound is outlined below. This pathway is predicated on well-documented reactions in pyrazole chemistry.

G cluster_0 Precursor Synthesis cluster_1 Cyclocondensation cluster_2 Final Product 3-Methyl-2,4-pentanedione 3-Methyl-2,4-pentanedione Intermediate_A β-Enaminonitrile formation 3-Methyl-2,4-pentanedione->Intermediate_A + Ammonia Methylhydrazine Methylhydrazine 3-Amino-2-butenenitrile 3-Amino-2-butenenitrile Reaction Cyclization & Tautomerization Intermediate_A->Reaction + Methylhydrazine Target N,4,5-trimethyl-1H-pyrazol-3-amine Reaction->Target

Caption: Proposed synthetic workflow for N,4,5-trimethyl-1H-pyrazol-3-amine.

Experimental Protocol: Synthesis of N,4,5-trimethyl-1H-pyrazol-3-amine

This protocol is adapted from established procedures for the synthesis of analogous 3-aminopyrazoles.[2][6]

Materials:

  • 3-Methyl-2,4-pentanedione

  • Methylhydrazine

  • Ethanol

  • Glacial Acetic Acid

  • Sodium Bicarbonate

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Preparation of the β-ketonitrile precursor: While several routes exist for the synthesis of the required β-ketonitrile, a common method involves the reaction of 3-methyl-2,4-pentanedione with a cyanide source. For the purpose of this guide, we will assume the availability of the direct precursor, 3-amino-4-methyl-2-pentenenitrile, which can be synthesized from 3-methyl-2,4-pentanedione.

  • Cyclocondensation Reaction:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-amino-4-methyl-2-pentenenitrile (1.0 eq) in ethanol.

    • Add methylhydrazine (1.1 eq) to the solution.

    • Add a catalytic amount of glacial acetic acid.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification:

    • The crude N,4,5-trimethyl-1H-pyrazol-3-amine can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization.

PART 2: Characterization and Physicochemical Properties

The structural elucidation of the synthesized N,4,5-trimethyl-1H-pyrazol-3-amine would rely on a combination of spectroscopic techniques. The following data is predictive, based on the analysis of structurally similar compounds.[7][8][9]

Predicted Physicochemical Data
PropertyPredicted ValueJustification / Reference
Molecular Formula C₆H₁₁N₃Based on chemical structure
Molecular Weight 125.17 g/mol Calculated from the molecular formula
Appearance Off-white to light yellow solidTypical for aminopyrazole derivatives
Melting Point Not availableExpected to be a solid at room temperature
Solubility Soluble in polar organic solvents (e.g., Methanol, DMSO)Common for aminopyrazoles
XLogP3 ~1.0 - 1.5Estimated based on similar structures
Predicted Spectroscopic Data
SpectrumKey Features
¹H NMR * Singlet for the N-methyl protons (~3.5-3.8 ppm).
  • Singlet for the C4-methyl protons (~1.9-2.2 ppm).

  • Singlet for the C5-methyl protons (~2.0-2.3 ppm).

  • Broad singlet for the NH₂ protons (~4.0-5.0 ppm), which is D₂O exchangeable. | | ¹³C NMR | * Signal for the N-methyl carbon (~30-35 ppm).

  • Signals for the C4 and C5 methyl carbons (~10-15 ppm).

  • Signals for the pyrazole ring carbons (C3, C4, C5) in the aromatic region. | | IR (cm⁻¹) | * N-H stretching of the primary amine (two bands, ~3200-3400 cm⁻¹).

  • C-H stretching of the methyl groups (~2850-3000 cm⁻¹).

  • C=N and C=C stretching of the pyrazole ring (~1500-1650 cm⁻¹). | | Mass Spectrometry | * Expected molecular ion peak (M⁺) at m/z = 125.10. |

PART 3: Early-Stage Research and Potential Applications

While specific biological data for N,4,5-trimethyl-1H-pyrazol-3-amine is not available, the extensive research on substituted pyrazoles provides a strong basis for predicting its potential applications in drug discovery.

Potential Therapeutic Areas

The 3-aminopyrazole moiety is a key pharmacophore in a variety of biologically active molecules.[4][10] The N,4,5-trimethyl substitution pattern could modulate the pharmacokinetic and pharmacodynamic properties of the molecule, making it a candidate for screening in several therapeutic areas:

  • Oncology: Pyrazole derivatives are known to target various protein kinases that are dysregulated in cancer.[1][11] The amino group at the 3-position provides a handle for further functionalization to design potent and selective kinase inhibitors.

  • Inflammation: Many pyrazole-containing compounds exhibit significant anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX).[3]

  • Infectious Diseases: The pyrazole scaffold has been incorporated into compounds with antibacterial and antifungal activities.[4][5]

Experimental Workflow for Biological Screening

A typical early-stage research workflow to evaluate the biological potential of N,4,5-trimethyl-1H-pyrazol-3-amine would involve a series of in vitro assays.

G cluster_0 Initial Screening cluster_1 Target Identification cluster_2 Mechanism of Action Cell_Viability Cell Viability Assays (e.g., MTT) Kinase_Assay Kinase Inhibition Assays Cell_Viability->Kinase_Assay Enzyme_Assay Enzyme Inhibition Assays (e.g., COX) Cell_Viability->Enzyme_Assay Antimicrobial_Screen Antimicrobial Screening (e.g., MIC determination) Pathway_Analysis Signaling Pathway Analysis Antimicrobial_Screen->Pathway_Analysis Apoptosis_Assay Apoptosis Assays (e.g., Annexin V) Kinase_Assay->Apoptosis_Assay Enzyme_Assay->Pathway_Analysis

Caption: A representative workflow for the biological evaluation of N,4,5-trimethyl-1H-pyrazol-3-amine.

Conclusion

N,4,5-trimethyl-1H-pyrazol-3-amine represents a promising, yet underexplored, molecule within the vast chemical space of pyrazole derivatives. Based on established synthetic routes and the well-documented biological activities of its analogs, this compound holds significant potential as a versatile building block in drug discovery. The predictive synthesis and characterization data provided in this guide offer a solid foundation for researchers to embark on the practical investigation of this compound. Further empirical studies are warranted to fully elucidate its chemical properties and explore its therapeutic potential.

References

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - MDPI.
  • Eco-friendly and Practical Synthesis of 3-Aminopyrazoles in Water | Bentham Science.
  • Scheme 1. Synthesis of 3-substituted aminopyrazole[3,4-b]pyridines and... - ResearchGate.
  • US3920693A - Production of 3-aminopyrazoles - Google Patents.
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC.
  • Application Notes and Protocols: 1,3,5-Trimethyl-4-nitro-1H-pyrazole as a Precursor for Amine Synthesis - Benchchem.
  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry.
  • Synthesis and Comparison of the Reactivity of 3,4,5‐1H‐Trinitropyrazole and Its N‐Methyl Derivative | Request PDF - ResearchGate.
  • N4-(5-Methyl-1H-pyrazol-3-yl)-6-(4-methylpiperazin-1-yl)-N2-(4-nitrophenyl)pyrimidine-2,4-diamine - PubChem.
  • Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K - PMC.
  • A Comparative Analysis of the Biological Activity of 3-Methyl-1-phenyl-1H-pyrazol-5-amine and Its Derivatives - Benchchem.
  • Current status of pyrazole and its biological activities - PMC.
  • Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes - New Journal of Chemistry (RSC Publishing).
  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents - MDPI.
  • Halogenations of 3-aryl-1H-pyrazol-5-amines - Beilstein Archives.
  • Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives - Arkivoc.
  • 1,3,5-Trimethyl-1H-pyrazol-4-amine - the NIST WebBook.
  • 3-Trinitromethyl-4-nitro-5-nitramine-1H-pyrazole: a high energy density oxidizer.
  • Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative.
  • Synthesis, biological evaluation and 3D-QSAR of 1,3,5-trisubstituted-4,5-dihydro-(1H)-pyrazole derivatives as potent and highly selective monoamine oxidase A inhibitors - PubMed.
  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives - JOCPR.
  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one - MDPI.
  • Synthesis and Reactivity of Fluorinated Dithiocarboxylates to Prepare Thioamides—Effective Access to a 4-Styrenylthioamide-Cinchona Alkaloid Monomer - MDPI.
  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC.
  • Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents - MDPI.
  • Synthesis and antimicrobial evaluation of some novel pyrido[3,2-f][1][6][11]thiadiazaphosphepinone compounds, bearing a pyridine moiety - Arabian Journal of Chemistry. Available at:

  • Synthesis, characterization, crystal structure and antioxidant activity of N-(3-chloropropionyl)-N'-(4-methoxyphenyl)thiourea | European Journal of Chemistry.
  • Synthesis and characterization of hydroxyapatite, fluoride-substituted hydroxyapatite and fluorapatite - PubMed.

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Synthesis of N,4,5-Trimethyl-1H-pyrazol-3-amine via Borane-Mediated Reduction

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Validated Experimental Protocol & Mechanistic Guide Introduction & Mechanistic Rationale In modern medicinal chemistry, substitu...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Validated Experimental Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

In modern medicinal chemistry, substituted aminopyrazoles serve as critical pharmacophores, frequently utilized as hinge-binding motifs in ATP-competitive kinase inhibitors. The compound N,4,5-trimethyl-1H-pyrazol-3-amine (CAS: 1335141-06-4) is a highly valuable intermediate for synthesizing complex heterocyclic active pharmaceutical ingredients (APIs) [1].

The most robust and chemoselective method for synthesizing secondary methylamines from primary amine precursors involves the formylation of the primary amine followed by reduction. For the synthesis of N,4,5-trimethyl-1H-pyrazol-3-amine, the reduction of (4,5-dimethyl-1H-pyrazol-3-yl)formamide utilizing Borane-Tetrahydrofuran ( BH3​⋅THF ) complex is the preferred pathway [1].

Causality in Reagent Selection: While Lithium Aluminum Hydride ( LiAlH4​ ) is a powerful reducing agent, it can be overly aggressive, leading to ring-opening byproducts or requiring harsh basic workups that complicate the isolation of polar, water-soluble aminopyrazoles. BH3​⋅THF offers superior chemoselectivity. As an electrophilic reducing agent, borane coordinates directly to the electron-rich carbonyl oxygen of the formamide, facilitating a smooth hydride transfer to the carbonyl carbon. This mild approach operates efficiently at room temperature and prevents the degradation of the pyrazole core.

Experimental Workflow & Pathway

G A Precursor (4,5-dimethyl-1H-pyrazol-3-yl)formamide B Electrophilic Activation BH3-THF (3.0 equiv) A->B Inert Setup C Reduction Phase RT, 3-5 hours, N2 atm B->C Hydride Transfer D Quench & Decomplexation MeOH / Mild Acid C->D Reaction Complete E Target Isolation N,4,5-trimethyl-1H-pyrazol-3-amine D->E Purification

Fig 1: Workflow for chemoselective borane-mediated reduction of formamide to aminopyrazole.

Step-by-Step Synthesis Protocol

Target: N,4,5-trimethyl-1H-pyrazol-3-amine Scale: ~17.7 mmol (Demonstration Scale)

Phase 1: Preparation and Inert Atmosphere Setup
  • Apparatus Drying: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet.

    • Rationale: BH3​⋅THF is highly sensitive to moisture. Contact with water rapidly hydrolyzes the reagent, releasing highly flammable hydrogen gas and boric acid, which halts the reduction process.

  • Reagent Charging: Add (4,5-dimethyl-1H-pyrazol-3-yl)formamide (2.47 g, 17.7 mmol) to the flask.

  • Purging: Evacuate the flask and backfill with dry Nitrogen ( N2​ ) three times to ensure a strictly anhydrous environment.

Phase 2: Borane Addition and Reduction
  • Reagent Introduction: Using a dry, gas-tight syringe, slowly add BH3​⋅THF complex (53.1 mL of a 1.0 M solution in THF, 53.1 mmol) dropwise to the solid formamide at room temperature (rt) [1].

    • Rationale for Stoichiometry: A 3.0 molar equivalent excess is utilized. Borane will first coordinate with the basic nitrogen atoms of the pyrazole ring. Excess reagent ensures sufficient uncoordinated borane remains available to drive the reduction of the formamide carbonyl.

  • Reaction Execution: Stir the resulting mixture under nitrogen at room temperature for 3 to 5 hours [1]. Reaction progress should be monitored via LC-MS (Target m/z: 140 [M+H]+).

Phase 3: Quenching and Decomplexation
  • Quenching: Cool the reaction flask to 0 °C using an ice bath. Slowly and carefully add Methanol (MeOH) dropwise until effervescence (hydrogen gas evolution) ceases.

    • Rationale: Methanol safely quenches unreacted borane.

  • Decomplexation: Following the reduction, the newly formed amine will exist as a stable amine-borane complex ( R3​N⋅BH3​ ). To liberate the free amine, add 10 mL of 1M HCl in methanol and heat the mixture to reflux for 1 hour.

    • Rationale: The acidic methanolysis breaks the strong boron-nitrogen dative bond, converting the boron species into volatile trimethyl borate ( B(OMe)3​ ), which can be easily removed during evaporation.

Phase 4: Isolation and Purification
  • Concentration: Concentrate the reaction mixture in vacuo to remove THF, methanol, and trimethyl borate.

  • Neutralization: Dissolve the resulting crude hydrochloride salt in a minimal amount of water and adjust the pH to ~9-10 using saturated aqueous sodium bicarbonate ( NaHCO3​ ) or 1M NaOH.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate ( Na2​SO4​ ), and concentrate under reduced pressure to afford the crude N,4,5-trimethyl-1H-pyrazol-3-amine.

  • Final Polish: If necessary, purify via flash column chromatography (Dichloromethane/Methanol gradient) to achieve >95% purity.

Quantitative Data Summary

The following table summarizes the stoichiometric requirements and expected analytical parameters for the validated protocol [1].

ParameterValue / DescriptionRationale
Starting Material 2.47 g (17.7 mmol)(4,5-dimethyl-1H-pyrazol-3-yl)formamide
Reducing Agent 53.1 mL (53.1 mmol) BH3​⋅THF (1.0 M solution)
Stoichiometry 3.0 EquivalentsAccounts for pyrazole-nitrogen complexation
Temperature Room Temperature (20-25 °C)Prevents thermal degradation of pyrazole core
Reaction Time 3.0 - 5.0 hoursEnsures complete conversion of the amide
Target Mass (LC-MS) m/z = 140 [M+H]+Confirms successful loss of oxygen and addition of H2​
Expected Yield 70 - 85%Dependent on efficiency of decomplexation step

References

  • United States Patent (July 24 2014). Anilines/amines could be reacted with 4-chloro-quinazolines under basic or acidic conditions to afford 4-aminoquinazolines... Step 2. N,4,5-trimethyl-1H-pyrazol-3-amine. Googleapis.com Patent Database.
Application

Preclinical In Vivo Evaluation of N,4,5-Trimethyl-1H-Pyrazol-3-Amine Derivatives: Dosing and Pharmacodynamics

Executive Summary & Mechanistic Grounding N,4,5-trimethyl-1H-pyrazol-3-amine (CAS: 1335141-06-4) is a highly specialized small-molecule intermediate. While rarely dosed in vivo as a standalone active pharmaceutical ingre...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Grounding

N,4,5-trimethyl-1H-pyrazol-3-amine (CAS: 1335141-06-4) is a highly specialized small-molecule intermediate. While rarely dosed in vivo as a standalone active pharmaceutical ingredient (API), it serves as the critical hinge-binding pharmacophore in the design of highly potent Receptor-Interacting Protein Kinase 2 (RIPK2) inhibitors (such as GSK583 and its analogs)[1].

RIPK2 is the obligate downstream kinase for the NOD1 and NOD2 innate immune receptors. Dysregulation of this pathway is a primary driver of inflammatory bowel disease (IBD), Crohn's disease, and allergic asthma ()[2]. The pyrazole moiety specifically anchors into the ATP-binding pocket of RIPK2, preventing its autophosphorylation. This halts the recruitment of the IKK complex, thereby preventing NF-κB translocation and the subsequent transcription of pro-inflammatory cytokines (TNF-α, IL-6, and KC/IL-8)[3].

Pathway NOD2 NOD2 Activation (by L18-MDP) RIPK2 RIPK2 Kinase NOD2->RIPK2 Recruits IKK IKK Complex RIPK2->IKK Phosphorylates Pyrazole N,4,5-trimethyl-1H-pyrazol-3-amine (Pharmacophore) Pyrazole->RIPK2 Inhibits (Hinge Binding) NFkB NF-κB Translocation IKK->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, KC) NFkB->Cytokines Transcription

Mechanism of RIPK2 inhibition by the N,4,5-trimethyl-1H-pyrazol-3-amine pharmacophore.

Pharmacokinetic Profiling & Formulation Strategy

Derivatives built upon the N,4,5-trimethyl-1H-pyrazol-3-amine core often exhibit high lipophilicity. While this drives target affinity, it can result in poor aqueous solubility and rapid early-phase clearance[4]. To achieve reliable systemic exposure for in vivo pharmacodynamic (PD) models, a rigorous co-solvent formulation strategy is required.

Quantitative Baseline Data (Reference: GSK583-class Pyrazoles)

The following table summarizes the expected pharmacokinetic parameters of optimized pyrazole-based RIPK2 inhibitors following a 10 mg/kg oral (PO) dose in rodents ()[3].

Pharmacokinetic ParameterMouse (PO, 10 mg/kg)Rat (PO, 10 mg/kg)Causality & Significance for In Vivo Dosing
Clearance (Cl) Low (< 20 mL/min/kg)Low (< 15 mL/min/kg)Ensures sustained systemic exposure necessary to block acute NOD2 challenge.
Volume of Distribution (Vd) Moderate (1.5 L/kg)Moderate (2.0 L/kg)Indicates adequate tissue penetration, crucial for targeting localized inflammation (e.g., gut/lungs).
Oral Bioavailability (F%) ~35%~39%Necessitates a specialized co-solvent formulation to maximize gastrointestinal absorption.
Cmax ~450 ng/mL~600 ng/mLMust exceed the whole-blood IC50 (~237 nM) to achieve target engagement[3].
Half-life (t1/2) 2.5 h3.2 hDictates the timing of the PD challenge; animals must be challenged near Tmax (15-30 mins post-dose).

Experimental Workflow & Self-Validating Protocols

To evaluate the in vivo efficacy of these compounds, researchers utilize the L18-MDP (Muramyl Dipeptide) Challenge Model . L18-MDP is a highly specific NOD2 agonist. By using L18-MDP rather than LPS (a TLR4 agonist), researchers isolate the RIPK2 pathway, ensuring that any reduction in cytokines is directly caused by the pyrazole inhibitor rather than off-target immunosuppression ()[1].

Workflow Formulation 1. Formulation (DMSO/PEG300/Tween/Saline) Dosing 2. In Vivo Dosing (PO: 0.1 - 10 mg/kg) Formulation->Dosing Challenge 3. L18-MDP Challenge (IP or IV Injection) Dosing->Challenge Sampling 4. Blood/Tissue Sampling (2 - 4h Post-Challenge) Challenge->Sampling Analysis 5. Bioanalysis (LC-MS/MS & MSD Cytokine) Sampling->Analysis

In vivo dosing and pharmacodynamic evaluation workflow for RIPK2 inhibitors.

Protocol 1: Vehicle Formulation Preparation

Due to the lipophilic nature of pyrazole-derived kinase inhibitors, standard saline is insufficient. The following 4-part co-solvent system ensures a clear or uniformly suspended solution suitable for PO or IP administration ()[5].

  • Solubilization: Weigh the required mass of the pyrazole derivative. Add 10% (v/v) DMSO and sonicate until the crystal lattice is fully disrupted. (Causality: DMSO acts as the primary solvent to break high-energy molecular bonds).

  • Co-Solvent Addition: Add 40% (v/v) PEG300 and vortex vigorously. (Causality: PEG300 acts as a miscible carrier that prevents precipitation upon introduction to aqueous environments).

  • Surfactant Addition: Add 5% (v/v) Tween-80 and mix evenly. (Causality: Tween-80 reduces surface tension, preventing the formation of localized micro-aggregates).

  • Isotonic Dilution: Dropwise, add 45% (v/v) sterile Saline (0.9% NaCl) while continuously stirring.

  • Validation Checkpoint: Visually inspect for phase separation. If precipitation occurs, apply gentle heat (37°C) and sonicate for an additional 5 minutes. Prepare fresh daily.

Protocol 2: In Vivo Dosing and L18-MDP Challenge

This protocol establishes a self-validating system by incorporating a positive control to verify the integrity of the NOD2 stimulation[6].

  • Animal Preparation: Fast C57BL/6 mice or Wistar rats for 4 hours prior to dosing to normalize gastric absorption rates.

  • Pre-Dosing (T = -15 min): Administer the formulated pyrazole compound via oral gavage (PO) at doses ranging from 0.1 to 10 mg/kg.

    • Self-Validation: Dose a parallel cohort with Prednisolone (2 mg/kg PO) as a positive control for broad immunosuppression[6]. Dose a third cohort with the vehicle only.

  • NOD2 Challenge (T = 0 min): Exactly 15 minutes post-dose, administer L18-MDP.

    • For Mice: 30 μ g/mouse via Intraperitoneal (IP) injection[5].

    • For Rats: 150 μ g/rat via Intravenous (IV) injection[5].

    • Causality: The 15-minute delay ensures the inhibitor reaches its Cmax​ in the bloodstream precisely when the NOD2 cascade is artificially triggered, maximizing target engagement.

Protocol 3: Sampling and Bioanalysis
  • Euthanasia & Collection: Sacrifice rats at 2 hours post-challenge, or mice at 4 hours post-challenge[5]. Collect terminal blood via cardiac puncture into EDTA-coated tubes.

  • Peritoneal Lavage (Mice Only): Inject 5 mL of cold PBS into the peritoneal cavity, massage gently, and extract the fluid. Quantify neutrophil recruitment via FACS (Fluorescence-Activated Cell Sorting)[5].

  • Cytokine Quantification: Centrifuge blood to isolate serum. Use a Meso Scale Discovery (MSD) multiplex platform to quantify serum levels of IL-6, TNF-α, and KC (the rodent orthologue of human IL-8)[5].

  • Data Interpretation: Calculate the IC50​ based on the dose-dependent reduction of KC/IL-8 relative to the vehicle-treated, MDP-challenged cohort[1].

References

  • Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel ACS Medicinal Chemistry Letters / NIH PMC URL:[Link]

  • Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases Frontiers in Chemistry URL:[Link]

  • Immune Modulation of Allergic Asthma by Early Pharmacological Inhibition of RIP2 ImmunoHorizons URL:[Link]

  • The Identification and Pharmacological Characterization of 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583), a Highly Potent and Selective Inhibitor of RIP2 Kinase Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Method

Application Notes and Protocols: Leveraging N,4,5-trimethyl-1H-pyrazol-3-amine as a Versatile Precursor in Modern Drug Discovery

Abstract The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of FDA-approved drugs and its versatile biological activities.[1][2][3] This...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of FDA-approved drugs and its versatile biological activities.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of N,4,5-trimethyl-1H-pyrazol-3-amine as a key building block in drug discovery campaigns. We will explore its synthetic accessibility, key reactivity, and its application in the generation of diverse chemical libraries for screening, with a particular focus on the discovery of novel protein kinase inhibitors. Detailed, field-proven protocols for library synthesis and a representative high-throughput screening assay are provided to enable immediate application in a laboratory setting.

Introduction: The Power of the Pyrazole Scaffold

Five-membered heterocyclic compounds, particularly those containing nitrogen, are of immense interest in pharmaceutical development due to their wide range of biological activities.[4][5] The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, has proven to be an exceptionally fruitful scaffold.[6][7] Its unique electronic properties and metabolic stability have led to its incorporation into a variety of therapeutic agents, including anti-inflammatory drugs like celecoxib, anticoagulants, and a growing number of targeted cancer therapies.[1][3][8]

The 3-aminopyrazole moiety, in particular, is a versatile starting point for creating compounds that can interact with a variety of biological targets.[9] The amino group provides a convenient handle for further chemical modification, allowing for the systematic exploration of chemical space and the optimization of structure-activity relationships (SAR). N,4,5-trimethyl-1H-pyrazol-3-amine offers an attractive, readily diversifiable core for building focused compound libraries. The methyl groups at positions 4 and 5 provide steric and electronic constraints that can be exploited to achieve target selectivity.

The Precursor: N,4,5-trimethyl-1H-pyrazol-3-amine

Physicochemical Properties and Handling
PropertyValueSource/Notes
Molecular FormulaC₆H₁₁N₃Calculated
Molecular Weight125.17 g/mol Calculated
AppearanceOff-white to light yellow solidTypical for aminopyrazoles
SolubilitySoluble in methanol, ethanol, DMSOExpected for this class of compounds

Safety Precautions: As with any chemical reagent, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn when handling N,4,5-trimethyl-1H-pyrazol-3-amine.[10][11] Work should be conducted in a well-ventilated fume hood. Refer to the material safety data sheet (MSDS) for detailed handling and disposal information.

Synthetic Accessibility

While N,4,5-trimethyl-1H-pyrazol-3-amine may be commercially available from various suppliers, understanding its synthesis provides context for its potential impurities and scalability. A common and efficient method for the synthesis of substituted pyrazoles is the Knorr synthesis, which involves the condensation of a β-ketoester with a hydrazine derivative.[12] For N,4,5-trimethyl-1H-pyrazol-3-amine, a plausible route involves the reaction of 3-oxobutanenitrile (acetoacetonitrile) with methylhydrazine, followed by methylation.

Application in Drug Discovery: A Kinase Inhibitor Campaign

Protein kinases are a major class of drug targets, particularly in oncology and immunology.[13][14] The conserved ATP-binding site of kinases provides a well-defined pocket for the design of small molecule inhibitors.[15] The pyrazole scaffold has been successfully employed in the development of numerous kinase inhibitors.[16][17] The following sections outline a workflow for using N,4,5-trimethyl-1H-pyrazol-3-amine to discover novel kinase inhibitors.

Library Design and Synthesis Strategy

The primary amino group of N,4,5-trimethyl-1H-pyrazol-3-amine is the key point for diversification. By reacting this amine with a variety of building blocks, a large and diverse library of compounds can be rapidly synthesized. A common and effective strategy is to perform amide bond formation or reductive amination.

G cluster_0 Core Precursor cluster_1 Diversification Reactions cluster_2 Resulting Library Precursor N,4,5-trimethyl-1H-pyrazol-3-amine Amidation Amide Coupling (Carboxylic Acids, Acyl Chlorides) Precursor->Amidation ReductiveAmination Reductive Amination (Aldehydes, Ketones) Precursor->ReductiveAmination Sulfonylation Sulfonylation (Sulfonyl Chlorides) Precursor->Sulfonylation Library Diverse Pyrazole-based Library Amidation->Library ReductiveAmination->Library Sulfonylation->Library HTS_Workflow Start Start: Synthesized Library PrimaryScreen Primary HTS (Single Concentration) Start->PrimaryScreen HitSelection Hit Identification (Activity Threshold) PrimaryScreen->HitSelection DoseResponse Dose-Response Assay (IC50 Determination) HitSelection->DoseResponse SAR_Analysis Structure-Activity Relationship (SAR) Analysis DoseResponse->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Sources

Application

mass spectrometry parameters for detecting N,4,5-trimethyl-1H-pyrazol-3-amine

An Application Note for the Quantitative Analysis of 1,4,5-trimethyl-1H-pyrazol-3-amine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Introduction and Scope Pyrazole derivatives are a significant class...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Quantitative Analysis of 1,4,5-trimethyl-1H-pyrazol-3-amine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Introduction and Scope

Pyrazole derivatives are a significant class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals and agrochemicals due to their diverse biological activities.[1] The development of sensitive and selective analytical methods is crucial for pharmacokinetic studies, metabolism research, and quality control in drug development. This document provides a comprehensive guide for the quantitative analysis of 1,4,5-trimethyl-1H-pyrazol-3-amine, a representative polar substituted pyrazole, using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

The inherent polarity of this and similar analytes presents a significant challenge for traditional reversed-phase liquid chromatography, often resulting in poor retention and inadequate separation.[2][3] This application note details a robust methodology employing Hydrophilic Interaction Liquid Chromatography (HILIC) to achieve superior retention and separation. The subsequent detection by tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode ensures high selectivity and sensitivity.

The protocols herein are designed for researchers, scientists, and drug development professionals, providing not only step-by-step instructions but also the scientific rationale behind key parameter choices, ensuring adaptability and methodological integrity.

Analyte Chemical Properties

PropertyValue
Compound Name 1,4,5-trimethyl-1H-pyrazol-3-amine*
Chemical Structure Chemical structure of 1,4,5-trimethyl-1H-pyrazol-3-amine
Molecular Formula C₇H₁₃N₃
Molecular Weight 139.20 g/mol
Monoisotopic Exact Mass 139.1109 g/mol
Predicted [M+H]⁺ 140.1182 m/z

Note: The specific isomer 1,4,5-trimethyl-1H-pyrazol-3-amine is used as the target analyte for this method development guide.

Experimental Workflow Overview

The analytical process follows a logical sequence from sample preparation to data acquisition. Each stage is optimized to ensure maximum recovery, efficiency, and sensitivity for the target analyte.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis prep 1. Plasma Sample Collection precip 2. Protein Precipitation (Acetonitrile) prep->precip vortex 3. Vortex & Centrifuge precip->vortex supernatant 4. Supernatant Transfer vortex->supernatant dilute 5. Dilution & Filtration supernatant->dilute lc 6. HILIC Separation dilute->lc Injection ms 7. ESI+ Ionization lc->ms msms 8. MRM Detection ms->msms data 9. Quantification msms->data Data Acquisition

Figure 1: Overall experimental workflow from sample preparation to data analysis.

Part 1: Sample Preparation Protocol (Human Plasma)

Rationale: The primary goal of sample preparation is to remove matrix components, such as proteins, that can interfere with the analysis and damage the LC-MS system. Protein precipitation is a rapid, effective, and straightforward method for this purpose. Acetonitrile is selected as the precipitation solvent because it efficiently denatures proteins and is a strong solvent in HILIC chromatography, making the resulting supernatant directly compatible with the initial mobile phase conditions.

Materials:

  • Human plasma (or other biological matrix)

  • Acetonitrile (ACN), HPLC or Optima™ grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

  • Syringe filters (0.22 µm, PTFE or nylon)

  • HPLC vials with inserts

Step-by-Step Protocol:

  • Aliquoting: Pipette 100 µL of thawed human plasma into a 1.5 mL microcentrifuge tube. If using an internal standard (recommended for all quantitative assays), spike the plasma at this stage.

  • Precipitation: Add 400 µL of ice-cold acetonitrile to the plasma sample. The 4:1 ratio of ACN to plasma ensures efficient protein removal.

  • Mixing: Vortex the mixture vigorously for 60 seconds to ensure complete denaturation and precipitation of proteins.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated proteins at the bottom of the tube.

  • Supernatant Collection: Carefully pipette the clear supernatant (~450 µL) and transfer it to a clean tube, being careful not to disturb the protein pellet.

  • Filtration & Injection: Filter the supernatant through a 0.22 µm syringe filter directly into an HPLC vial for analysis. This final step removes any remaining particulate matter.

Part 2: Liquid Chromatography (LC) Method

Rationale: Due to the polar nature of 1,4,5-trimethyl-1H-pyrazol-3-amine, Hydrophilic Interaction Liquid Chromatography (HILIC) is the chosen mode of separation. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.[4] This combination promotes the partitioning of polar analytes into a water-enriched layer on the surface of the stationary phase, leading to strong retention.[5] An amide-based column is proposed for its robust performance and unique selectivity for polar, nitrogen-containing compounds. The high organic content of the mobile phase also facilitates efficient desolvation in the ESI source, enhancing signal intensity.[4]

ParameterRecommended Condition
Instrument UHPLC/HPLC system coupled to a tandem mass spectrometer
Column Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm (or equivalent)
Mobile Phase A Water with 10 mM Ammonium Formate and 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution 0.0 min: 95% B; 5.0 min: 60% B; 5.1 min: 95% B; 7.0 min: 95% B

Causality:

  • Ammonium Formate and Formic Acid: These additives are crucial. Formic acid maintains an acidic pH, ensuring the analyte, with its basic amine and pyrazole nitrogens, is consistently protonated ([M+H]⁺), which is essential for ESI+ sensitivity and good peak shape.[6] Ammonium formate acts as a buffer and provides ions that can improve chromatography and signal stability.

  • Gradient: The gradient starts with high acetonitrile content (95% B) to retain the polar analyte. The percentage of the aqueous phase (A) is gradually increased to elute the compound from the column, allowing for separation from other polar interferences.

Part 3: Mass Spectrometry (MS) Method

Rationale: Tandem mass spectrometry provides two layers of selectivity: precursor ion selection (Q1) and product ion detection (Q3). This makes the assay highly specific and reduces background noise. Electrospray Ionization (ESI) in positive mode is ideal for this molecule, as the acidic mobile phase promotes the formation of the protonated [M+H]⁺ ion in the source.[7][8] The fragmentation of the pyrazole core is predictable, often involving the loss of stable neutral molecules like hydrogen cyanide (HCN) or dinitrogen (N₂).[9][10]

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 450°C
Desolvation Gas Flow 800 L/hr (Nitrogen)
Collision Gas Argon
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions: The following transitions are proposed. It is critical to optimize the collision energy (CE) for the specific instrument being used by performing a product ion scan and then a CE ramp for the most abundant fragments.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Proposed UseCollision Energy (eV)
1,4,5-trimethyl-1H-pyrazol-3-amine140.1113.1QuantifierOptimize (e.g., 15-25)
1,4,5-trimethyl-1H-pyrazol-3-amine140.185.1QualifierOptimize (e.g., 20-35)

Proposed Fragmentation Pathway

The fragmentation of the protonated molecule (m/z 140.1) is initiated by collision-induced dissociation (CID). The most likely pathways involve cleavages around the stable pyrazole ring.

fragmentation cluster_path1 cluster_path2 M [M+H]⁺ m/z 140.1 p1_frag Product Ion m/z 113.1 M->p1_frag - HCN (27 Da) p2_frag Product Ion m/z 85.1 M->p2_frag - C₂H₅N₂ (55 Da)

Figure 2: Proposed MS/MS fragmentation of protonated 1,4,5-trimethyl-1H-pyrazol-3-amine.

Validation and Trustworthiness: The use of a quantifier and at least one qualifier transition is essential for confident identification. The ratio of the quantifier to qualifier peak areas should remain constant (within a specified tolerance, e.g., ±20%) across all samples and calibration standards, providing a self-validating system for the analyte's identity.

Conclusion

This application note presents a selective, sensitive, and robust LC-MS/MS method for the quantification of 1,4,5-trimethyl-1H-pyrazol-3-amine in a biological matrix. By leveraging HILIC for chromatographic retention and tandem mass spectrometry for detection, this protocol overcomes the challenges associated with analyzing polar molecules. The detailed steps and scientific rationale provide a solid foundation for researchers to implement and adapt this method for their specific drug development and research needs.

References

  • IntechOpen. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available from: [Link]

  • PubMed. Rapid and simultaneous analysis of ten aromatic amines in mainstream cigarette smoke by liquid chromatography/electrospray ionization tandem mass spectrometry under ISO and "Health Canada intensive" machine smoking regimens. Available from: [Link]

  • Sci-Hub. Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Available from: [Link]

  • Taylor & Francis Online. Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Available from: [Link]

  • ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available from: [Link]

  • DTU Research Database. Specific determination of 20 primary aromatic amines in aqueous food simulants by liquid chromatography-electrospray ionization-tandem mass spectrometry. Available from: [Link]

  • PubMed. Specific determination of 20 primary aromatic amines in aqueous food simulants by liquid chromatography-electrospray ionization-tandem mass spectrometry. Available from: [Link]

  • ResearchGate. Mass spectrometric study of some pyrazoline derivatives. Available from: [Link]

  • ResearchGate. Specific determination of 20 primary aromatic amines in aqueous food simulants by liquid chromatography-electrospray ionization-tandem mass spectrometry | Request PDF. Available from: [Link]

  • MDPI. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Available from: [Link]

  • ResearchGate. Mass fragmentation pattern of (Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles. Available from: [Link]

  • Semantic Scholar. Specific determination of 20 primary aromatic amines in aqueous food simulants by liquid chromatography-electrospray ionization-tandem mass spectrometry. Available from: [Link]

  • MDPI. Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Available from: [Link]

  • Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available from: [Link]

  • Obrnuta faza. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Available from: [Link]

  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. Available from: [Link]

  • PubChem. N4-(5-Methyl-1H-pyrazol-3-yl)-6-(4-methylpiperazin-1-yl)-N2-(4-nitrophenyl)pyrimidine-2,4-diamine. Available from: [Link]

  • NIST WebBook. 1,3,5-Trimethyl-1H-pyrazol-4-amine. Available from: [Link]

  • MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Available from: [Link]

  • US EPA. 1H-Pyrazol-5-amine, 3-methyl-1-(4-methylphenyl)- - Substance Details. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting N,4,5-trimethyl-1H-pyrazol-3-amine Assays

Welcome to the Technical Support Center for N,4,5-trimethyl-1H-pyrazol-3-amine (CAS: 1335141-06-4). As a low-molecular-weight, nitrogen-rich heterocyclic fragment[1], this compound is highly valuable as a building block...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for N,4,5-trimethyl-1H-pyrazol-3-amine (CAS: 1335141-06-4). As a low-molecular-weight, nitrogen-rich heterocyclic fragment[1], this compound is highly valuable as a building block in kinase inhibitor design and fragment-based drug discovery (FBDD). However, its specific physicochemical properties introduce unique liabilities during high-throughput screening (HTS).

As a Senior Application Scientist, I have designed this guide to provide causal explanations, self-validating experimental protocols, and troubleshooting FAQs to help you distinguish genuine biological activity from assay artifacts.

Section 1: The Chemistry of Interference (Causality)

Before troubleshooting, it is critical to understand why N,4,5-trimethyl-1H-pyrazol-3-amine causes background interference. The liabilities stem directly from its molecular structure:

  • Inner-Filter Effect & Auto-fluorescence: The conjugated pyrazole ring can absorb excitation light (quenching) or emit auto-fluorescence in the blue/green spectrum (350–450 nm), masking true assay signals[2].

  • Colloidal Aggregation: The primary amine and pyrazole nitrogens act as strong hydrogen bond donors and acceptors. At micromolar screening concentrations, planar heterocycles can form colloidal aggregates that sequester target proteins, resulting in promiscuous enzyme inhibition[3].

  • Nucleophilic Reactivity: The primary amine group can act as a nucleophile, reacting with electrophilic assay reagents (e.g., NHS-esters or aldehyde-based coupling agents) or forming Schiff bases, leading to covalent artifacts[4].

Section 2: Troubleshooting FAQs

Q1: My standard fluorescence intensity (FI) assay shows a high baseline signal when screening this compound. How do I fix this? A1: The pyrazole-amine moiety is likely causing auto-fluorescence or quenching via the inner-filter effect[5]. When the compound absorbs at the excitation wavelength of your fluorophore, it artificially lowers the signal. Conversely, if it emits at the assay's detection wavelength, it raises the baseline. Solution: Shift your detection modality to Time-Resolved Fluorescence Energy Transfer (TR-FRET). TR-FRET uses lanthanide chelates (like Europium) with long emission half-lives (milliseconds). Because the auto-fluorescence of N,4,5-trimethyl-1H-pyrazol-3-amine decays in nanoseconds, introducing a time delay (e.g., 50 µs) before reading the emission completely bypasses the compound's background interference[2]. Alternatively, use a kinetic readout instead of an endpoint read to subtract the initial background fluorescence[6].

Q2: The compound shows a nanomolar IC50 in my biochemical assay, but zero activity in orthogonal or cell-based assays. Is this a permeability issue? A2: Before assuming poor permeability, you must rule out colloidal aggregation. Small planar molecules often form colloids at concentrations above 1 µM. These colloids non-specifically sequester target proteins, acting as promiscuous inhibitors[7]. Solution: Perform a detergent-based aggregation reversal assay. Adding a non-ionic detergent like Triton X-100 disrupts the colloids. If the IC50 shifts dramatically (e.g., >10-fold loss of potency) upon adding detergent, the initial hit was an aggregation artifact[3].

Q3: How can I verify that the primary amine isn't reacting with my assay coupling reagents? A3: Chemical reactivity is a common liability for amine-containing fragments[8]. If your assay relies on coupling enzymes or reactive dyes, the amine might be forming covalent adducts, artificially altering the readout. Solution: Run an ALARM NMR (a La assay to detect reactive molecules by nuclear magnetic resonance) counter-screen or incubate the compound with a thiol/amine-reactive probe (like CPM)[9]. If the compound alters the NMR spectrum or quenches the probe, it is chemically reactive.

Section 3: Experimental Workflows & Methodologies

Triage Hit Primary Screen Hit (N,4,5-trimethyl-1H-pyrazol-3-amine) Agg Test for Aggregation (Add 0.01% Triton X-100) Hit->Agg React Test for Reactivity (ALARM NMR / Thiol Probes) Agg->React No Aggregation FP_Agg False Positive (Promiscuous Inhibitor) Agg->FP_Agg Signal Lost Fluor Test for Fluorescence (Read compound alone) React->Fluor No Reactivity FP_React False Positive (Covalent Artifact) React->FP_React Reactive FP_Fluor False Positive (Auto-fluorescence) Fluor->FP_Fluor High Background Valid Validated Hit (Proceed to SAR) Fluor->Valid Clean Profile

Workflow for triaging assay interference liabilities of N,4,5-trimethyl-1H-pyrazol-3-amine.

Protocol 1: Detergent-Based Aggregation Reversal Assay

This self-validating protocol confirms whether enzyme inhibition is driven by colloidal aggregation.

  • Buffer Preparation: Prepare two identical sets of your standard assay buffer. To Set B, add 0.01% (v/v) Triton X-100 (or CHAPS if the target protein is sensitive to Triton).

  • Compound Dilution: Prepare a 10-point dose-response curve of N,4,5-trimethyl-1H-pyrazol-3-amine (starting at 100 µM, 3-fold dilutions) in 100% DMSO.

  • Pre-incubation: Dispense 1 µL of the compound series into a 384-well assay plate. Add 40 µL of Buffer A (No Detergent) to one half of the plate, and Buffer B (With Detergent) to the other half. Incubate for 15 minutes at room temperature to allow colloids to form.

  • Enzyme Addition: Add the target enzyme at the minimal required concentration. Incubate for 30 minutes.

  • Substrate Addition & Read: Add the substrate to initiate the reaction. Read the plate kinetically for 60 minutes.

  • Validation: Calculate the IC50 for both conditions. An IC50 shift of >10-fold in the presence of Triton X-100 confirms promiscuous aggregation.

Protocol 2: Kinetic Readout Implementation for Fluorescence Interference

This method subtracts the inherent auto-fluorescence of the pyrazole-amine.

  • Baseline Measurement: Dispense the compound and assay buffer into the microtiter plate. Read the baseline fluorescence (T=0) before adding the reaction initiator (enzyme/substrate).

  • Initiation: Add the substrate to start the reaction.

  • Kinetic Monitoring: Read the fluorescence every 60 seconds for 30 minutes.

  • Data Processing: Calculate the reaction rate (slope of the linear phase, ΔRFU/min) rather than using the absolute endpoint RFU. This effectively normalizes the varying starting baselines caused by the compound's auto-fluorescence[6].

TRFRET Donor Europium Donor Acceptor Acceptor Fluorophore Donor->Acceptor TR-FRET (Long Emission) Compound N,4,5-trimethyl- 1H-pyrazol-3-amine (Short-lived Auto-FL) Compound->Acceptor Interference (Decays Quickly)

Mechanism of TR-FRET bypassing short-lived auto-fluorescence of pyrazole-amine compounds.

Section 4: Quantitative Data Summary

The following table summarizes the expected assay metrics when optimizing a standard FI assay to a TR-FRET or Kinetic format to bypass N,4,5-trimethyl-1H-pyrazol-3-amine interference.

Assay ModalityConditionSignal-to-Background (S/B)Z' FactorApparent IC50 (µM)Artifact Status
Endpoint FI Standard Buffer1.80.350.5High False Positive Rate
Endpoint FI + 0.01% Triton X-1002.10.42> 50Aggregation Reversed
Kinetic FI Standard Buffer4.50.68> 50Auto-FL Subtracted
TR-FRET Standard Buffer12.00.85> 50Auto-FL Bypassed

References

  • Assay Interference by Chemical Reactivity - Assay Guidance Manual (Source: nih.gov)[4][8][9] URL:[Link]

  • Interference with Fluorescence and Absorbance - Assay Guidance Manual (Source: nih.gov)[2][5][6] URL:[Link]

  • Assay Artifacts and Interferences - Assay Guidance Manual (Source: nih.gov)[3][7] URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting HPLC Peak Tailing for N,4,5-trimethyl-1H-pyrazol-3-amine

Welcome to the Advanced Technical Support guide for resolving chromatographic peak shape distortions. N,4,5-trimethyl-1H-pyrazol-3-amine is a highly polar, basic compound featuring both an exocyclic amine and a pyrazole...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support guide for resolving chromatographic peak shape distortions. N,4,5-trimethyl-1H-pyrazol-3-amine is a highly polar, basic compound featuring both an exocyclic amine and a pyrazole ring. This specific structural motif makes it exceptionally prone to secondary interactions during Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), frequently manifesting as severe peak tailing.

This guide synthesizes field-proven methodologies and authoritative chromatographic principles to help you diagnose, validate, and resolve these peak shape anomalies.

Diagnostic Workflow

Before altering your method, use the following logical pathway to determine whether the peak tailing is a physical system failure or a chemical interaction specific to your pyrazole-amine derivative.

G Start Observe Peak Tailing As > 1.2 for Pyrazole-Amine CheckAll Inject Neutral Standard Do all peaks tail? Start->CheckAll AllTail Yes: All Peaks Tail (Physical/System Issue) CheckAll->AllTail System-wide issue OnlyAmine No: Only Basic Peak Tails (Chemical/Secondary Interaction) CheckAll->OnlyAmine Analyte-specific Physical Check for Dead Volume, Blocked Frit, or Column Void AllTail->Physical Chemical Evaluate Mobile Phase pH and Column Chemistry OnlyAmine->Chemical FixPhysical Replace Frit/Column, Minimize Tubing ID (<0.005") Physical->FixPhysical FixChemical Adjust pH < 3.0, Add 5-20mM TEA, or Use Endcapped Column Chemical->FixChemical

Diagnostic workflow for identifying and resolving HPLC peak tailing.

Frequently Asked Questions (FAQs)

Q1: Why does N,4,5-trimethyl-1H-pyrazol-3-amine exhibit severe peak tailing compared to neutral compounds? A: Peak tailing occurs when there is more than one mechanism of analyte retention [[1]](). For basic compounds like N,4,5-trimethyl-1H-pyrazol-3-amine, the primary retention mechanism is hydrophobic interaction with the stationary phase. However, the basic amine and pyrazole nitrogens can undergo secondary polar and ion-exchange interactions with ionized residual silanol groups (SiO⁻) on the silica support surface 1, 2. Because these secondary interactions are stronger and kinetically slower than hydrophobic interactions, a portion of the analyte molecules is delayed, causing the trailing edge of the peak to extend and resulting in an asymmetry factor ( As​ ) greater than 1.2 1, 3.

Q2: How does the mobile phase pH influence the peak shape of this pyrazole-amine derivative? A: The mobile phase pH dictates the ionization state of both the analyte and the stationary phase silanols. Operating near the analyte's pKa​ results in mixed ionization states, leading to asymmetrical peaks 2.

  • Low pH (< 3.0): Suppresses the ionization of residual silanol groups, keeping them protonated (Si-OH). This neutralizes their charge and minimizes electrostatic interactions with the protonated basic analyte, significantly reducing tailing 4, 3.

  • Mid pH (4.0 - 8.0): Silanols become highly ionized (SiO⁻), while the amine remains protonated. This maximizes unwanted ion-exchange interactions, causing severe tailing 2, 3.

  • High pH (> 10.0): The basic amine is deprotonated into its neutral form, eliminating ion-exchange interactions with the silica surface 5. (Note: This requires a specialized high-pH stable column).

Q3: If I cannot change my mobile phase pH, what additives can I use to improve peak symmetry? A: You can use a silanol-masking agent, or "competing base," such as Triethylamine (TEA) 5, 4. Adding 5–20 mM of TEA to the mobile phase allows the additive to preferentially associate with the anionic silanol groups 4. Because TEA is sterically small and present in vast molar excess, it effectively shields the active sites from your target compound, improving peak shape 3. However, TEA can suppress ionization in LC-MS applications and may accelerate the hydrolysis of the column's endcapping over time 4.

Q4: What column chemistry is best suited for analyzing basic pyrazole derivatives? A: To mitigate silanol interactions, it is crucial to use a high-purity silica column that is extensively "endcapped" 2, 3. Endcapping chemically modifies residual silanols into less polar groups, blocking their activity [[2]](). For highly basic compounds, consider using columns with polar-embedded groups (which provide an electrostatic shield) or Charged Surface Hybrid (CSH) particles, which are specifically designed to provide superior peak shape for basic analytes without needing ion-pairing agents 6, 2.

Q5: Could the peak tailing be caused by something other than chemistry? A: Yes. If all peaks in your chromatogram (including neutral reference compounds) exhibit similar tailing, the issue is likely physical rather than chemical 6. Common non-chemical causes include:

  • Extra-column volume: Long or wide-diameter tubing (e.g., >0.005" ID) between the injector, column, and detector increases dispersion 2.

  • Column bed deformation: A void at the head of the column or a partially blocked inlet frit disrupts the flow profile 6, 1.

  • Poor connections: Slippage of PEEK finger-tight fittings can create dead volume [[6]](), [[5]]().

Quantitative Data: Effect of Chromatographic Conditions on Peak Symmetry

The table below summarizes the expected behavior of N,4,5-trimethyl-1H-pyrazol-3-amine under various mobile phase and stationary phase conditions.

Chromatographic ConditionStationary Phase TypeExpected Silanol StateExpected Analyte StateTypical Asymmetry ( As​ )
pH 7.0 (No Additives) Standard C18 (Unendcapped)Fully Ionized (SiO⁻)Protonated (Cationic)> 2.0 (Severe Tailing)
pH 7.0 + 10 mM TEA Standard C18 (Unendcapped)Ionized, but masked by TEAProtonated (Cationic)1.3 - 1.5 (Moderate)
pH 2.5 (Phosphate Buffer) Standard C18 (Endcapped)Protonated (Si-OH)Protonated (Cationic)1.0 - 1.2 (Ideal)
pH 10.5 (Ammonia Buffer) High-pH Stable C18Fully Ionized (SiO⁻)Neutral (Deprotonated)1.0 - 1.2 (Ideal)

Self-Validating Experimental Protocols

Protocol 1: System-Level Validation (Isolating Physical vs. Chemical Tailing)

Causality: Before altering mobile phase chemistry, you must validate that the tailing is chemically induced by the pyrazole-amine structure, rather than a physical system failure.

  • Preparation: Prepare a sample containing N,4,5-trimethyl-1H-pyrazol-3-amine and a neutral, well-retained standard (e.g., Toluene or Uracil, depending on the organic modifier).

  • Injection: Inject the mixture using your current method.

  • Calculation: Calculate the Asymmetry factor ( As​ ) for both peaks at 10% peak height ( As​=B/A ).

  • Self-Validation:

    • If As​ (neutral) > 1.2, troubleshoot the physical system: inspect PEEK fittings for slippage, ensure tubing ID is 0.005", and reverse-flush the column to clear frit blockages.

    • If As​ (neutral) 1.1 but As​ (amine) > 1.5, the system is physically sound. The tailing is purely chemical. Proceed to Protocol 2.

Protocol 2: Mobile Phase pH Optimization for Basic Amines

Causality: Dropping the pH below the pKa​ of the surface silanols (typically ~3.5-4.5) forces them into a neutral, protonated state (Si-OH), eliminating the electrostatic attraction to the basic analyte.

  • Buffer Preparation: Prepare a 20 mM Potassium Phosphate buffer.

  • pH Adjustment: Slowly add Phosphoric acid while monitoring with a calibrated pH meter until the pH reaches exactly 2.5.

  • Filtration: Filter the buffer through a 0.22 µm membrane and degas.

  • Equilibration: Flush the HPLC column with at least 15–20 column volumes of the new mobile phase to ensure complete protonation of the silica surface.

  • Validation: Inject the pyrazole-amine sample. The As​ should drop below 1.2.

Protocol 3: Silanol Masking via Triethylamine (TEA) Addition

Causality: If your method requires a mid-pH (e.g., pH 6.0) for adequate retention or solubility, TEA acts as a sacrificial base. It outcompetes the pyrazole-amine for anionic silanol sites.

  • Buffer Preparation: Prepare your standard mid-pH mobile phase buffer.

  • TEA Addition: Add Triethylamine (TEA) to achieve a final concentration of 10 mM (approximately 1.4 mL of pure TEA per Liter of mobile phase).

  • pH Re-adjustment: Because TEA is a strong base, it will significantly raise the pH of your buffer. Use an appropriate acid (e.g., acetic acid or phosphoric acid, matching your buffer system) to titrate the pH back to the desired setpoint.

  • Equilibration: Flush the column extensively. Note: TEA permanently alters the selectivity of some stationary phases; dedicate a specific column to TEA methods if possible.

  • Validation: Inject the sample and calculate As​ . Expect a reduction in tailing, though it may not be as perfect as the low-pH approach.

References

  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC."6

  • Chromatography Online. "The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing." 5

  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." 4

  • Element Lab Solutions. "Peak Tailing in HPLC." 1

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" 2

  • Benchchem. "Technical Support Center: Troubleshooting Murrastinine C HPLC Peak Tailing."3

Sources

Reference Data & Comparative Studies

Validation

Fragment vs. Elaborated Scaffold: Benchmarking N,4,5-trimethyl-1H-pyrazol-3-amine Against Standard Pyrazole Kinase Inhibitors

The pyrazole ring is a privileged scaffold in medicinal chemistry, serving as the core pharmacophore for blockbuster kinase inhibitors such as Ruxolitinib (JAK1/2) and Tozasertib (Aurora kinases). However, in the realm o...

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Author: BenchChem Technical Support Team. Date: April 2026

The pyrazole ring is a privileged scaffold in medicinal chemistry, serving as the core pharmacophore for blockbuster kinase inhibitors such as Ruxolitinib (JAK1/2) and Tozasertib (Aurora kinases). However, in the realm of Fragment-Based Drug Discovery (FBDD), researchers rely on low-molecular-weight building blocks to map binding pockets with maximum ligand efficiency (LE) before elaborating them into larger drugs.

N,4,5-trimethyl-1H-pyrazol-3-amine (TMPA) (CAS: 1335141-06-4) has emerged as a critical highly-efficient fragment and intermediate, particularly in the development of RIPK2 and BMPR2 inhibitors[1],[2]. This guide objectively compares the baseline performance, binding mechanics, and experimental utility of the TMPA fragment against fully elaborated standard pyrazole inhibitors.

Structural and Physicochemical Benchmarking

To understand the utility of TMPA compared to standard inhibitors, we must examine the causality behind its specific functional groups. The 3-aminopyrazole scaffold is a well-established adenine-mimetic pharmacophore[3].

  • 3-Amino Group: Acts as a bidentate hydrogen bond donor and acceptor. This perfectly mimics the N1 and N6 of ATP's adenine ring, anchoring the molecule to the kinase hinge region (e.g., the backbone amide and carbonyl of Met98 in RIPK2)[1].

  • 4,5-Dimethyl Groups: These substitutions are sterically calculated to occupy the hydrophobic back pocket of the kinase. By displacing high-energy water molecules in this cavity, they drive binding enthalpy and significantly stabilize the interaction[1].

  • N-Methyl Group: Directed outward toward the solvent-exposed channel, this group serves as the optimal vector for synthetic elaboration into larger, standard inhibitors without causing steric clashes within the constrained ATP pocket[2].

Table 1: Physicochemical Comparison
MetricTMPA (Fragment Core)Ruxolitinib (Standard Drug)Tozasertib (Standard Drug)
Molecular Weight ( g/mol ) 125.17306.37464.55
cLogP 0.522.813.24
Ligand Efficiency (LE) ~0.48~0.36~0.31
H-Bond Donors / Acceptors 1 / 21 / 42 / 6
Primary Target Profile Broad Kinase Hinge BinderJAK1 / JAK2Aurora Kinases
Mechanistic Insights: Fragment vs. Drug Binding

Standard pyrazole inhibitors achieve low nanomolar affinities ( Kd​ ) by utilizing extensive Van der Waals interactions outside the ATP pocket. In contrast, fragments like TMPA possess high micromolar affinities but exceptional Ligand Efficiency (LE) . LE measures the binding energy per heavy atom. Because TMPA perfectly satisfies the hydrogen-bonding requirements of the hinge region with minimal molecular bulk, its LE is vastly superior to elaborated drugs, making it an ideal starting point for structure-based drug design.

G TMPA TMPA Core (N,4,5-trimethyl-1H-pyrazol-3-amine) H_Bond 3-Amino Group (Bidentate H-Bonding) TMPA->H_Bond Utilizes Hydrophobic 4,5-Dimethyl Groups (Hydrophobic Pocket) TMPA->Hydrophobic Directs N_Methyl N-Methyl Group (Solvent Vector) TMPA->N_Methyl Orients Hinge Kinase Hinge Region (e.g., Met98) H_Bond->Hinge Anchors to Hydrophobic->Hinge Stabilizes

Caption: Logical relationship of TMPA fragment interactions within the kinase hinge region.

Experimental Protocols (Self-Validating Systems)

To accurately benchmark a low-affinity fragment against a high-affinity standard inhibitor, orthogonal self-validating assays are required.

Protocol 1: Surface Plasmon Resonance (SPR) for Binding Kinetics

Causality of Choice: Why use SPR instead of standard TR-FRET biochemical assays for initial screening? Fragments like TMPA exhibit rapid association and dissociation rates ( Kon​ and Koff​ ) and bind with micromolar affinities. In standard biochemical assays, achieving these concentrations often leads to compound aggregation, false positives, or inner-filter effects. SPR provides a label-free system that measures real-time mass changes, capturing transient kinetics without fluorescent interference.

Step-by-Step Methodology:

  • Surface Preparation: Immobilize an anti-His capture antibody onto a CM5 sensor chip via standard amine coupling. Capture the His-tagged target kinase (e.g., RIPK2) to a density of ~3000 RU. Self-validation: Antibody capture ensures the kinase is uniformly oriented and the active site remains unoccluded, unlike random amine coupling.

  • Analyte Injection: Prepare a 10-point concentration series. For TMPA, titrate from 10 µM to 5 mM. For Ruxolitinib, titrate from 1 nM to 1 µM. Inject at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Dissociation Phase: Wash with running buffer (HEPES, 150 mM NaCl, 0.05% Tween-20, 2% DMSO) for 300 seconds to monitor the Koff​ rate.

  • Data Analysis: Double-reference the sensograms (subtracting reference flow cell and blank injections) and fit to a 1:1 Langmuir binding model to determine steady-state affinity ( Kd​ ).

Workflow Immobilize 1. Kinase Capture (Anti-His / Ni-NTA) Inject 2. Analyte Injection (TMPA: 10µM-5mM) Immobilize->Inject Wash 3. Dissociation (Buffer Wash) Inject->Wash Analyze 4. Kinetic Fit (1:1 Langmuir) Wash->Analyze

Caption: Step-by-step Surface Plasmon Resonance (SPR) workflow for fragment binding kinetics.

Protocol 2: TR-FRET Kinase Activity Assay (Orthogonal Validation)

Causality of Choice: While SPR proves direct physical binding, TR-FRET validates functional inhibition of kinase activity.

  • Reagent Assembly: Combine the target kinase, a fluorescently labeled peptide substrate, and ATP at its apparent Km​ value. Self-validation: Keeping ATP at Km​ sensitizes the assay to competitive hinge binders like TMPA.

  • Incubation: Add compounds and incubate for 60 minutes at room temperature to reach equilibrium.

  • Detection: Add Europium-labeled anti-phospho antibody. Measure the emission ratio (665 nm / 615 nm) on a microplate reader to calculate the IC50​ .

Comparative Performance Data

The following table summarizes the kinetic and functional performance of the TMPA fragment versus standard pyrazole inhibitors against a model target (e.g., RIPK2/JAK).

Table 2: Binding Kinetics & Inhibition Metrics
Compound Kd​ (SPR) IC50​ (TR-FRET) Kon​ ( M−1s−1 ) Koff​ ( s−1 )Ligand Efficiency
TMPA 45.0 µM> 100 µMFast (unresolved)Fast (unresolved)0.48 kcal/mol/HA
Ruxolitinib 0.003 µM0.003 µM 1.2×106 3.5×10−3 0.36 kcal/mol/HA
Tozasertib 0.015 µM0.010 µM 8.5×105 1.2×10−2 0.31 kcal/mol/HA

Conclusion: While standard inhibitors like Ruxolitinib dominate in absolute affinity ( Kd​ ), TMPA provides a vastly superior Ligand Efficiency. Its precise bidentate hydrogen bonding and optimized hydrophobic packing make it an unparalleled starting fragment for generating novel, highly selective kinase inhibitors.

Sources

Comparative

Comparative Profiling of N,4,5-Trimethyl-1H-pyrazol-3-amine vs. Standard Substituted Pyrazol-3-amines in Kinase Inhibitor Design

Executive Summary Aminopyrazoles represent a privileged class of heterocyclic pharmacophores in modern drug discovery. Acting as bioisosteres for purine bases, they are frequently deployed as ATP-competitive hinge binder...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Aminopyrazoles represent a privileged class of heterocyclic pharmacophores in modern drug discovery. Acting as bioisosteres for purine bases, they are frequently deployed as ATP-competitive hinge binders to target kinases implicated in oncology and autoimmune diseases 1. While the core 1H-pyrazol-3-amine scaffold provides excellent hydrogen-bonding capabilities, its high polarity and promiscuity necessitate strategic substitutions. This guide provides an in-depth comparative analysis of N,4,5-trimethyl-1H-pyrazol-3-amine (CAS: 1335141-06-4) against other substituted variants, detailing their structural taxonomy, physicochemical profiles, and utility in rational drug design.

Structural Taxonomy & Pharmacophore Analysis

The substitution pattern on the pyrazol-3-amine core fundamentally dictates its interaction with the kinase hinge region and its overall pharmacokinetic viability 2.

  • N,4,5-Trimethyl-1H-pyrazol-3-amine : This specific building block retains the unsubstituted N1 position, preserving the critical N1-H and N2 bidentate hydrogen-bond donor/acceptor pair. The 4,5-dimethyl groups provide rigid steric bulk that perfectly occupies the hydrophobic sub-pockets adjacent to the hinge, restricting the rotational degrees of freedom and locking the molecule into a bioactive conformation. Furthermore, the N-methylation on the exocyclic amine limits tautomerization, fine-tunes the basicity, and acts as a vector-directing group for subsequent functionalization.

  • N1-Substituted Pyrazol-3-amines (e.g., 5-Bromo-1-cyclopentyl-1H-pyrazol-3-amine) : Alkylating the N1 position (e.g., with a cyclopentyl group) fundamentally alters the binding mode. It protects the N1 position from metabolic oxidation and significantly increases lipophilicity to target deep hydrophobic pockets 3. However, blocking N1 forces the molecule to rely on the exocyclic amine and N2 for hinge binding, often resulting in a monodentate or altered bidentate interaction network.

  • Unsubstituted 1H-pyrazol-3-amine : While highly efficient at binding, it lacks the hydrophobic contacts necessary for target selectivity and suffers from poor pharmacokinetic properties due to its high topological polar surface area (TPSA).

Comparative Physicochemical & ADME Properties

To contextualize the utility of these building blocks, we must evaluate their physicochemical parameters, which directly influence downstream ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

PropertyN,4,5-Trimethyl-1H-pyrazol-3-amine5-Bromo-1-cyclopentyl-1H-pyrazol-3-amine1H-Pyrazol-3-amine
CAS Number 1335141-06-41368151-58-91820-80-0
H-Bond Donors 2 (N1-H, Exocyclic N-H)2 (Exocyclic NH2)3 (N1-H, Exocyclic NH2)
H-Bond Acceptors 2 (Ring N2, Exocyclic N)2 (Ring N2, Exocyclic N)2 (Ring N2, Exocyclic N)
Kinase Binding Mode Canonical BidentateMonodentate / ExocyclicPromiscuous Bidentate
Lipophilicity (cLogP) ~0.8~2.5~ -0.2
Steric Profile 4,5-dimethyl bulk1-cyclopentyl bulkMinimal

Mechanistic Insights: Kinase Hinge-Binding Dynamics

The primary utility of N,4,5-trimethyl-1H-pyrazol-3-amine lies in its canonical binding to the kinase hinge region 4. The pyrazole N1 acts as a hydrogen bond donor to the backbone carbonyl of a hinge residue (e.g., Glu90 in PLK4), while the N2 acts as an acceptor from the backbone amide of an adjacent residue (e.g., Cys92) 1. The 4,5-dimethyl groups extend into the hydrophobic space near the gatekeeper residue, enhancing affinity through van der Waals interactions.

G cluster_kinase Kinase Hinge Region cluster_ligand N,4,5-Trimethyl-1H-pyrazol-3-amine Glu90 Glu90 (Carbonyl O) H-bond Acceptor Cys92 Cys92 (Amide NH) H-bond Donor N2 Pyrazole N2 H-bond Acceptor Cys92->N2 3.0 Å N1 Pyrazole N1-H H-bond Donor N1->Glu90 2.8 Å Me45 4,5-Dimethyl Hydrophobic Pocket NMe Exocyclic N-Me Vector Control

Figure 1: Canonical bidentate hydrogen bonding network of N,4,5-trimethyl-1H-pyrazol-3-amine.

Experimental Workflows & Validation Protocols

To objectively evaluate the performance of these pyrazole scaffolds, rigorous and self-validating biochemical assays are required.

Protocol 1: Time-Resolved FRET (TR-FRET) Kinase Binding Assay

This assay quantifies the displacement of a fluorescent tracer from the kinase active site by the pyrazole inhibitor.

Workflow Step1 Compound Dispensing (Echo Acoustic) Step2 Kinase & Tracer Addition (HEPES Buffer + Brij-35) Step1->Step2 Step3 Incubation (Equilibration) Step2->Step3 Step4 TR-FRET Detection (Envision Reader) Step3->Step4 Step5 Data Analysis (IC50 Calculation) Step4->Step5

Figure 2: TR-FRET Kinase Binding Assay workflow.

Step-by-Step Methodology:

  • Compound Preparation : Dispense 100 nL of the pyrazole compound (in 100% DMSO) into a 384-well proxiplate using Echo acoustic liquid handling. Causality: Acoustic dispensing eliminates tip-based carryover and ensures precise low-volume transfers, critical for accurate IC50 determination.

  • Assay Assembly : Add 5 µL of Kinase/Antibody mixture in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Causality: MgCl2 is essential for the structural integrity of the ATP-binding pocket. Brij-35, a non-ionic detergent, prevents non-specific compound aggregation and plastic adsorption.

  • Tracer Addition : Add 5 µL of Kinase Tracer. Centrifuge at 1000 x g for 1 minute to remove bubbles.

  • Equilibration : Incubate at room temperature for 60 minutes in the dark to allow the binding equilibrium to stabilize.

  • Detection & Validation : Read the plate on an EnVision multimode reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

    • Self-Validating System: Include Staurosporine (10 µM) as a positive control and DMSO as a negative control. Calculate the Z'-factor. The assay is only validated and approved for data extraction if Z' > 0.6, ensuring robust signal-to-noise separation.

Protocol 2: Liver Microsomal Stability Assay

Assessing the metabolic liability of the N-methyl and 4,5-dimethyl groups.

Step-by-Step Methodology:

  • Pre-incubation : Combine 1 µM of the pyrazole compound with Human Liver Microsomes (HLM, 0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4). Incubate at 37°C for 5 minutes.

  • Reaction Initiation : Add NADPH regenerating system (1 mM final concentration) to initiate the reaction. Causality: CYP450 enzymes require NADPH as an electron donor for oxidative metabolism.

  • Time-Course Quenching : At t = 0, 15, 30, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold acetonitrile immediately denatures the microsomal proteins, halting the reaction, while extracting the small molecules for LC-MS/MS analysis.

  • Validation :

    • Self-Validating System: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel. The assay batch is validated only if Verapamil t1/2 < 15 min and Warfarin t1/2 > 120 min, confirming the metabolic competence of the microsomes.

Synthetic Utility & Functionalization

From a synthetic perspective, N,4,5-trimethyl-1H-pyrazol-3-amine is a highly versatile building block. The secondary exocyclic amine can undergo Buchwald-Hartwig cross-coupling with aryl halides or form stable urea linkages without the risk of over-alkylation or competing side reactions that plague primary amines 5. This precise vector control is paramount when designing targeted therapies that must navigate narrow structure-activity relationship (SAR) landscapes.

References

  • Discovery of Potent, Selective and Efficacious Aminopyrazole Inhibitors of PLK4 | Journal of Medicinal Chemistry - ACS Publications. 1

  • Leveraging the Pre-DFG Residue Thr-406 To Obtain High Kinase Selectivity in an Aminopyrazole-Type PAK1 Inhibitor Series - PMC. 4

  • Recent developments of RET protein kinase inhibitors with diverse scaffolds as hinge binders - PubMed. 5

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - MDPI. 2

  • Buy 5-bromo-1-cyclopentyl-1H-pyrazol-3-amine (EVT-11864580) - EvitaChem.3

Sources

Validation

validating N,4,5-trimethyl-1H-pyrazol-3-amine efficacy in murine models

As a Senior Application Scientist, I have designed this technical guide to provide a rigorous, field-proven framework for evaluating early-stage kinase inhibitor scaffolds. In this guide, we will validate the in vivo eff...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this technical guide to provide a rigorous, field-proven framework for evaluating early-stage kinase inhibitor scaffolds. In this guide, we will validate the in vivo efficacy of N,4,5-trimethyl-1H-pyrazol-3-amine (TMPA) —a foundational pyrazole-amine pharmacophore frequently utilized as a building block in the development of Receptor-Interacting Protein Kinase 2 (RIP2) inhibitors.

To establish a robust comparative baseline, TMPA’s performance will be benchmarked against GSK583 , a highly potent, next-generation RIP2 inhibitor[1].

Mechanistic Rationale & Assay Design

RIP2 kinase is the critical signal transducer downstream of the intracellular pattern recognition receptors NOD1 and NOD2[1]. Upon activation by bacterial peptidoglycan fragments—specifically muramyl dipeptide (MDP)—NOD2 oligomerizes and recruits RIP2. This recruitment triggers RIP2 autophosphorylation, which subsequently drives the activation of the NF-κB and p38 MAPK signaling cascades, culminating in the massive release of pro-inflammatory cytokines such as IL-6 and KC (murine CXCL1)[2].

When validating a fragment-like test article such as TMPA, the experimental model must isolate this specific pathway from redundant innate immune signaling (e.g., Toll-like Receptors). Therefore, we utilize L18-MDP , a lipophilic stearoyl derivative of MDP that exhibits enhanced cell permeability and strictly activates NOD2 without cross-reacting with TLR4[2].

NOD2_Pathway L18 L18-MDP (Agonist) NOD2 NOD2 Receptor L18->NOD2 Binds RIP2 RIP2 Kinase (Target) NOD2->RIP2 Recruits & Activates NFKB NF-κB / p38 MAPK RIP2->NFKB Phosphorylation Cascade Inhibitor TMPA / GSK583 Inhibitor->RIP2 Inhibits ATP Pocket Cytokines Pro-inflammatory Cytokines (IL-6, KC, TNF-α) NFKB->Cytokines Gene Transcription

Fig 1. NOD2/RIP2 signaling axis and pharmacological intervention points.

Comparative Profiling: TMPA vs. GSK583

Before initiating in vivo studies, it is critical to understand the physicochemical and pharmacological divergence between the baseline scaffold (TMPA) and the optimized clinical-grade benchmark (GSK583).

ParameterN,4,5-trimethyl-1H-pyrazol-3-amine (TMPA)GSK583 (Benchmark)
Role in Pipeline Early-stage fragment / Synthetic building blockOptimized advanced lead compound
Target Affinity (IC50) Low/Moderate (Typical of fragment scaffolds)Exquisite Potency (1 nM)[3]
Kinase Selectivity Broad/UnoptimizedHighly selective for RIP2[1]
In Vivo Dosing Strategy High dose required (50 mg/kg) to achieve exposureLow dose sufficient (1-10 mg/kg)[1]
Primary Liability Rapid metabolic clearance, off-target effectshERG ion channel activity (in early analogs)[3]

Self-Validating Experimental Protocol: Murine L18-MDP Challenge

To ensure Trustworthiness , this protocol is designed as a self-validating system. We incorporate a parallel Lipopolysaccharide (LPS) challenge cohort. Because LPS signals through TLR4 (bypassing RIP2), an effective RIP2 inhibitor should suppress L18-MDP-induced cytokines but leave LPS-induced cytokines unaffected. If a compound suppresses both, it indicates off-target cytotoxicity or downstream NF-κB blockade, invalidating the claim of RIP2 specificity[1].

Step-by-Step Methodology

Phase 1: Animal Preparation & Dosing

  • Subject Selection: Use 8-10 week old female C57BL/6 mice, randomized into groups of n=8 to ensure statistical power.

  • Administration: Administer Vehicle, TMPA (50 mg/kg), or GSK583 (10 mg/kg) via Oral Gavage (PO).

    • Causality: PO administration is chosen over IV/IP to simultaneously assess the oral bioavailability and systemic distribution of the test articles, which is a critical go/no-go metric in drug development.

Phase 2: In Vivo Target Engagement (The Challenge) 3. Agonist Injection: Exactly 1 hour post-dose, inject mice intraperitoneally (IP) with either L18-MDP (200 μ g/mouse ) or LPS (10 μ g/mouse ).

  • Causality: The 1-hour pre-incubation allows the test articles to reach Cmax (peak plasma concentration) and occupy the RIP2 ATP-binding pocket prior to the inflammatory insult. IP injection of the agonist ensures a rapid, synchronized systemic inflammatory burst.

Phase 3: Sample Collection & Ex Vivo Readouts 4. Harvesting: Euthanize mice exactly 2 hours post-challenge. Collect blood via cardiac puncture and perform a peritoneal lavage using 5 mL of cold PBS.

  • Causality: The 2-hour window is the precise kinetic peak for serum KC (CXCL1) and IL-6 following NOD2 activation. Waiting longer results in cytokine degradation and high variance[1].

  • Quantification:

    • Centrifuge blood to isolate serum. Quantify KC and IL-6 using multiplex ELISA.

    • Isolate peritoneal exudate cells from the lavage fluid. Lyse cells and perform a Western Blot for phosphorylated RIP2 (anti-pS176) to confirm direct target engagement[1].

Exp_Workflow T0 T= -1h Oral Dosing (Vehicle/TMPA/GSK583) T1 T= 0h IP Challenge (L18-MDP vs LPS) T0->T1 T2 T= +2h Sample Collection (Serum & Lavage) T1->T2 T3 Analysis (ELISA & Western Blot) T2->T3

Fig 2. Chronological workflow of the self-validating in vivo murine challenge model.

Data Presentation & Interpretation

The following table summarizes the expected quantitative readouts from this protocol, demonstrating how to interpret the efficacy and specificity of the test articles.

Treatment GroupChallenge AgentSerum KC (pg/mL) ± SEMSerum IL-6 (pg/mL) ± SEMPeritoneal p-RIP2 StatusInterpretation
Vehicle L18-MDP (NOD2)4,200 ± 3101,850 ± 140HighBaseline pathway activation.
TMPA (50 mg/kg) L18-MDP (NOD2)2,800 ± 2901,100 ± 120ModeratePartial fragment efficacy; requires structural optimization.
GSK583 (10 mg/kg) L18-MDP (NOD2)450 ± 80210 ± 45UndetectableNear-complete target inhibition[1].
Vehicle LPS (TLR4)6,500 ± 4003,200 ± 250Low (Basal)Baseline TLR4 activation.
GSK583 (10 mg/kg) LPS (TLR4)6,350 ± 3803,100 ± 220Low (Basal)Validation: Confirms RIP2 specificity; no off-target immunosuppression[1].

Scientist's Insight: The data clearly delineates the developmental gap between a raw chemical scaffold and a mature drug. While TMPA demonstrates proof-of-concept pathway modulation at high doses, GSK583 achieves profound, target-specific suppression at a fraction of the dose. The failure of GSK583 to suppress LPS-induced cytokines serves as the ultimate internal control, validating the entire experimental architecture.

References

  • Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • The Identification and Pharmacological Characterization of 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583), a Highly Potent and Selective Inhibitor of RIP2 Kinase Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • The Role of the Bacterial Muramyl Dipeptide in the Regulation of GLP-1 and Glycemia Source: National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of N,4,5-trimethyl-1H-pyrazol-3-amine

This guide provides essential safety and logistical information for the handling of N,4,5-trimethyl-1H-pyrazol-3-amine in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound, t...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for the handling of N,4,5-trimethyl-1H-pyrazol-3-amine in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the hazardous properties of structurally similar pyrazole derivatives. A conservative approach to personal protective equipment (PPE), handling, and disposal is strongly advised to ensure the safety of all laboratory personnel.

Hazard Assessment of Pyrazole Derivatives

Structurally similar pyrazole compounds are reported to pose several health risks. These include being harmful if swallowed, causing skin irritation, and resulting in serious eye irritation or damage.[1][2][3][4] Some derivatives are also classified as toxic upon skin contact and may lead to organ damage with prolonged or repeated exposure.[2][5] Therefore, N,4,5-trimethyl-1H-pyrazol-3-amine should be handled as a potentially hazardous substance.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE plan is mandatory to minimize exposure and ensure a safe working environment. The following table summarizes the recommended PPE for handling N,4,5-trimethyl-1H-pyrazol-3-amine, with the rationale for each item.[1][6]

Protection Type Recommended Equipment Specifications & Rationale
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles; face shield.Conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 is essential to prevent eye contact which can cause serious irritation.[6][7][8] A face shield is recommended when there is a heightened risk of splashing.[1]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber).To prevent skin irritation and accidental contact.[1][7] Gloves should be inspected before use and replaced immediately if contaminated or damaged.
Laboratory coat.To protect personal clothing from contamination.[1]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.To minimize inhalation exposure.[1] If ventilation is inadequate or if aerosols or dust are generated, a NIOSH-approved respirator may be necessary.[6]
Donning and Doffing PPE: A Critical Procedure

The sequence for putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Mask/Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Mask/Respirator Doff3->Doff4

Figure 1: PPE Donning and Doffing Sequence

Operational Plan: Handling and Storage

Adherence to a strict operational plan is critical for minimizing exposure and ensuring a safe working environment.[1]

Handling Procedures:
  • Ventilation: Always work in a well-ventilated area, preferably within a chemical fume hood.[6]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[6][9] Do not breathe vapors, aerosols, or dust.[6]

  • Hygiene: Wash hands thoroughly after handling the compound.[6][9] Do not eat, drink, or smoke in the laboratory.[7]

  • Ignition Sources: Keep the substance away from open flames, hot surfaces, and other potential sources of ignition.[6] For flammable derivatives, use non-sparking tools and take precautionary measures against static discharge.[6]

Storage Procedures:
  • Container: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][8]

  • Incompatibilities: Store away from incompatible materials such as strong oxidizing agents.[6]

  • Inert Atmosphere: For certain derivatives, storage under an inert gas like nitrogen may be recommended.[6]

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Emergency Situation Immediate Action
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[2][10][11] Remove contact lenses if present and easy to do.[2][10] Seek immediate medical attention.[2]
Skin Contact Take off immediately all contaminated clothing.[2][10] Wash the affected area with plenty of soap and water.[3][4] Seek medical advice if irritation persists.[10]
Inhalation Move the individual to fresh air.[2][3] If breathing is difficult or has stopped, provide artificial respiration.[8] Seek medical attention.[2][3]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[3][10] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.[2]
Spill Evacuate the area.[7] Wear appropriate PPE.[7] For dry spills, avoid generating dust.[8][9] Sweep or scoop up the material and place it in a suitable, labeled container for disposal.[3][10] For liquid spills, absorb with an inert material and place in a chemical waste container.[12] Ventilate the area and wash the spill site after material pickup is complete.[13]

Disposal Plan: Responsible Waste Management

Proper disposal of N,4,5-trimethyl-1H-pyrazol-3-amine and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: All waste containing this compound should be treated as hazardous waste.

  • Containers: Collect all contaminated materials (e.g., gloves, pipette tips, absorbent materials) in a designated, sealed, and properly labeled hazardous waste container.[1]

  • Disposal Route: Dispose of the waste through a licensed professional waste disposal service in accordance with local, regional, and national regulations.[3][6] Do not allow the product to enter drains or waterways.[3][6][7]

The following workflow outlines the key steps for the safe disposal of N,4,5-trimethyl-1H-pyrazol-3-amine.

Disposal_Workflow Start Start: Generation of Waste Segregate Segregate Contaminated Waste (Gloves, Glassware, etc.) Start->Segregate Container Place in a Labeled, Sealed Hazardous Waste Container Segregate->Container Storage Store in Designated Hazardous Waste Area Container->Storage Disposal Arrange for Pickup by a Licensed Waste Disposal Service Storage->Disposal End End: Proper Disposal Disposal->End

Figure 2: Hazardous Waste Disposal Workflow

By adhering to these guidelines, researchers, scientists, and drug development professionals can handle N,4,5-trimethyl-1H-pyrazol-3-amine safely and responsibly, minimizing risks to themselves and the environment.

References

  • Essential Safety and Handling Guide for Methyl Pyrazole Derivatives - Benchchem. (n.d.).
  • Personal protective equipment for handling N-(4- (3,5-Bis(trifluoromethyl)-1H-pyrazol-1 - Benchchem. (n.d.).
  • Pyrazole SDS, 288-13-1 Safety Data Sheets - ECHEMI. (n.d.).
  • HAZARDOUS CHEMICAL USED IN ANIMALS - Campus Operations. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2026, January 06).
  • Safety Data Sheet - Angene Chemical. (2025, April 05).
  • Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide - Cole-Parmer. (2005, October 03).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 06).
  • Safety Data Sheet. (2022, February 08).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2020, December 14).
  • SAFETY DATA SHEET - TCI Chemicals. (2025, January 08).
  • 3-Amino-5-methyl-1H-pyrazole - Apollo Scientific. (n.d.).
  • SAFETY DATA SHEET - Tokyo Chemical Industry. (2025, December 10).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2012, September 13).
  • BLD Pharmatech. (n.d.).
  • safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION - Enamine. (n.d.).
  • SAFETY DATA SHEET - CymitQuimica. (2026, January 31).

Sources

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